Dimethyltin dibromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibromo(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQOGRRQASQAR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182036 | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-47-7 | |
| Record name | Dibromodimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromo(dimethyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyltin Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethyltin (B1205294) dibromide, a versatile organotin compound. This document outlines its chemical and physical properties, details a common synthetic protocol, and explores its reactivity and applications in various fields of chemical research.
Core Properties and Data
Dimethyltin dibromide, with the CAS number 2767-47-7 , is an organometallic compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] It is also known by other names including dibromodimethylstannane and dimethyldibromotin.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2767-47-7 | [1][2][4] |
| Molecular Formula | C₂H₆Br₂Sn | [1][2][4][5] |
| Molecular Weight | 308.59 g/mol | [1][2][5] |
| Appearance | Grey or colorless crystalline solid | [1][2][6] |
| Melting Point | 75-77 °C | [1][2][4][7] |
| Boiling Point | 208-213 °C | [4][7] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ether; hydrolyzes in water. | [1][4][7] |
Structural Information
The molecular structure of this compound consists of a central tin atom covalently bonded to two methyl groups and two bromine atoms.[1] In the solid state, it can form polymeric chains or dimers, resulting in a distorted octahedral geometry around the tin atom.[1]
Experimental Protocols
Synthesis of this compound from Dimethyltin Dichloride
A common laboratory-scale synthesis of this compound involves the halide exchange reaction from dimethyltin dichloride.[1]
Reaction: (CH₃)₂SnCl₂ + 2HBr → (CH₃)₂SnBr₂ + 2HCl[1]
Methodology:
-
Reactants: Dimethyltin dichloride and hydrogen bromide are the primary reactants.[1]
-
Solvent: A suitable organic solvent that can dissolve the reactants and facilitate the reaction is used.
-
Temperature: The reaction is typically conducted at elevated temperatures to enhance the reaction kinetics.[1]
-
Pressure: The synthesis is generally carried out under atmospheric pressure.[1]
-
Procedure: Hydrogen bromide is bubbled through a solution of dimethyltin dichloride in the chosen solvent. The reaction mixture is heated and stirred for a specified period.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent, to yield the final this compound product.
Reactivity and Applications
This compound is a reactive compound that serves as a valuable precursor in organometallic synthesis.
Chemical Reactivity
The reactivity of this compound is primarily characterized by:
-
Nucleophilic Substitution: The bromide ligands are susceptible to substitution by a variety of nucleophiles, enabling the synthesis of a wide range of other organotin compounds.[1]
-
Formation of Coordination Complexes: The tin center can act as a Lewis acid, reacting with various ligands to form coordination complexes.[1] These complexes can have interesting structural features and catalytic properties.
The electrophilic nature of the tin atom, resulting from the electron-withdrawing bromine atoms, is a key driver of its reactivity towards nucleophiles.[1]
Applications
The versatile reactivity of this compound lends itself to several applications in research and industry:
-
Organic Synthesis: It is a key starting material for the synthesis of other organotin compounds and can be used as a reagent in various organic transformations.[1]
-
Catalysis: this compound and its derivatives can act as catalysts in a range of chemical reactions, leveraging the Lewis acidic nature of the tin center.[1]
-
Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or optical properties.
Logical Relationships of this compound
The following diagram illustrates the key relationships between the synthesis, structure, and reactivity of this compound.
References
- 1. Buy this compound (EVT-369705) | 2767-47-7 [evitachem.com]
- 2. This compound | Dibromodimethylstannane | C2H6Br2Sn - Ereztech [ereztech.com]
- 3. 2767-47-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. scbt.com [scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Dimethyltin Dibromide from Dimethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyltin (B1205294) dibromide from its precursor, dimethyltin dichloride. The primary method detailed is a halogen exchange reaction, a fundamental process in organometallic chemistry. This document outlines the core principles, experimental protocols, and relevant data to facilitate the successful synthesis and purification of dimethyltin dibromide in a laboratory setting.
Introduction
This compound ((CH₃)₂SnBr₂) is an important organotin compound utilized in various fields, including organic synthesis and materials science. Its synthesis from the more readily available dimethyltin dichloride ((CH₃)₂SnCl₂) is a key transformation for accessing brominated organotin intermediates. The conversion relies on the principle of halogen exchange, where the chloride ligands on the tin atom are replaced by bromide ions. This guide will focus on a practical and efficient method for this synthesis, analogous to the well-known Finkelstein reaction.
Core Principles: The Halogen Exchange Reaction
The synthesis of this compound from dimethyltin dichloride is achieved through a nucleophilic substitution reaction at the tin center. The general transformation can be represented as:
(CH₃)₂SnCl₂ + 2 MBr → (CH₃)₂SnBr₂ + 2 MCl
Where 'M' represents a suitable cation, typically from an alkali metal bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr).
The reaction is driven to completion by carefully selecting the reaction conditions, particularly the solvent. By using a solvent in which the starting materials are soluble but the resulting metal chloride (e.g., NaCl or KCl) is poorly soluble, the equilibrium of the reaction is shifted towards the formation of the desired this compound, in accordance with Le Châtelier's principle. The insoluble metal chloride precipitates out of the solution and can be easily removed by filtration.
An alternative method involves the reaction of dimethyltin dichloride with hydrogen bromide (HBr)[1]. However, the use of a bromide salt in a suitable solvent is often preferred for its milder conditions and easier handling.
Experimental Protocol: A Finkelstein-Type Approach
This protocol details the synthesis of this compound from dimethyltin dichloride using sodium bromide in acetone (B3395972). Acetone is an ideal solvent for this reaction as sodium bromide is soluble, while sodium chloride is practically insoluble, thus driving the reaction to completion[2][3][4].
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Dimethyltin dichloride | (CH₃)₂SnCl₂ | 219.69 | >98% |
| Sodium bromide | NaBr | 102.89 | Anhydrous, >99% |
| Acetone | C₃H₆O | 58.08 | Anhydrous, ACS grade |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Celite® or other filter aid | - | - | - |
3.2. Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and flask for filtration
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup (optional, but recommended for moisture-sensitive reactions)
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyltin dichloride (e.g., 21.97 g, 0.1 mol) and anhydrous sodium bromide (e.g., 25.72 g, 0.25 mol, 2.5 equivalents).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Reaction: The mixture is stirred and heated to reflux (approximately 56°C). The reaction is typically monitored by the formation of a white precipitate (sodium chloride). The reaction is generally allowed to proceed for 12-24 hours to ensure complete conversion.
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The white precipitate of sodium chloride is removed by filtration through a pad of Celite® in a Buchner funnel.
-
The filter cake is washed with a small amount of anhydrous acetone to recover any entrained product.
-
The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of diethyl ether and a minimal amount of a more polar solvent if necessary, or by sublimation under vacuum. The purified product should be a white crystalline solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Dimethyltin dichloride | 1.0 eq |
| Sodium bromide | 2.2 - 2.5 eq |
| Solvent | |
| Acetone | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Temperature | Reflux (~56°C) |
| Reaction Time | 12 - 24 hours |
| Product Information | |
| Theoretical Yield | Stoichiometric |
| Expected Yield | > 85% |
| Appearance | White crystalline solid |
| Melting Point | 74-76 °C |
| Molecular Weight | 308.59 g/mol |
Mandatory Visualizations
Reaction Pathway
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyltin Dibromide
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organotin compounds. This document synthesizes experimental data from key analytical techniques, outlines detailed experimental protocols, and presents structural information through visualizations to facilitate a deeper understanding of this compound's chemical behavior.
Introduction
Dimethyltin dibromide, with the chemical formula (CH₃)₂SnBr₂, is an organotin compound featuring a central tin atom bonded to two methyl groups and two bromine atoms.[1] As a member of the diorganotin dihalide family, it serves as a valuable precursor in organic synthesis and a model compound for studying hypercoordination and Lewis acidity at the tin center.[1] Its structural characteristics, which vary significantly between the solid and gas phases, are crucial for understanding its reactivity, stability, and potential applications in catalysis and materials science. This guide details the molecular geometry, bond parameters, and the experimental methodologies used for their determination.
Molecular Structure and Bonding
The molecular structure of this compound is highly dependent on its physical state. In the gas phase, it is expected to exist as a discrete, monomeric molecule. In contrast, the solid-state structure is characterized by intermolecular associations that lead to a higher coordination number for the tin atom.
Gas-Phase Structure
Solid-State Structure
In the solid state, this compound exhibits a more complex structure due to the tin atom's ability to act as a Lewis acid and expand its coordination sphere. X-ray diffraction studies have revealed that it crystallizes into polymeric chains or dimers.[1] This arrangement results in a distorted octahedral geometry around each tin atom.[1] The tin center is covalently bonded to the two carbon atoms of the methyl groups and is also coordinated to four bromine atoms. Two bromine atoms act as terminal ligands, while the other two form bridges to adjacent tin atoms, creating the polymeric chain.[1] This hypercoordination is a common feature in organotin halides.
Quantitative Structural Data
The following table summarizes the key structural parameters for solid-state this compound as determined by X-ray diffraction.
| Parameter | Bond Length (Å) | Method |
| Sn–C Bond Length | 2.10 – 2.15 | X-ray Diffraction[1] |
| Terminal Sn–Br Bond Length | 2.48 – 2.52 | X-ray Diffraction[1] |
| Bridging Sn–Br Bond Length | 2.85 – 2.95 | X-ray Diffraction[1] |
Table 1: Experimentally determined bond lengths for solid-state this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding within this compound. The key vibrational modes involve the stretching and bending of the Sn-C and Sn-Br bonds.
-
Sn-C Stretching: These vibrations are typically observed in the 500-600 cm⁻¹ region of the spectrum.
-
Sn-Br Stretching: The stretching frequencies for the tin-bromine (B14679306) bonds are found at lower wavenumbers, generally below 300 cm⁻¹. The presence of both terminal and bridging bromine atoms in the solid state leads to distinct vibrational frequencies for each type of Sn-Br bond.
In aqueous solutions, Raman and infrared spectroscopic studies suggest that the C-Sn-C skeleton of the dimethyltin cation is linear. This indicates a significant structural change upon dissolution in a polar solvent, where water molecules likely coordinate to the tin atom.
Experimental Protocols
The structural characterization of this compound relies on sophisticated analytical techniques. The following sections provide an overview of the methodologies for two key experimental approaches.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.
1. Crystal Growth:
-
High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent or by slow cooling of a melt. Given the moisture sensitivity of the compound, this process is often performed under an inert atmosphere (e.g., nitrogen or argon).
2. Crystal Mounting and Data Collection:
-
A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.
1. Sample Introduction:
-
Solid this compound is heated in a reservoir to produce a sufficient vapor pressure.
-
The gaseous sample is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.
2. Electron Diffraction:
-
A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
-
The electrons are scattered by the molecules in the sample.
-
The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).
3. Data Analysis:
-
The radial distribution of scattered electron intensity is extracted from the diffraction pattern.
-
This experimental scattering curve is compared to theoretical curves calculated for different molecular models.
-
A structural model (defined by bond lengths, bond angles, and torsional angles) is refined using a least-squares fitting procedure to minimize the difference between the experimental and theoretical curves, yielding the final molecular geometry.
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for its determination.
Caption: Polymeric chain structure of solid-state (CH₃)₂SnBr₂.
Caption: Generalized workflow for molecular structure determination.
References
A Technical Guide to the Physical and Chemical Properties of Dimethyltin Dibromide
Introduction
Dimethyltin (B1205294) dibromide (CAS No: 2767-47-7) is an organotin compound with the chemical formula C₂H₆Br₂Sn.[1] As a dialkyltin dihalide, it serves as a crucial reagent and precursor in various fields of chemical synthesis, including organometallic chemistry, materials science, and catalysis.[1] This document provides an in-depth overview of its core physical and chemical properties, synthesis protocols, reactivity, and handling procedures, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of dimethyltin dibromide are summarized below. These characteristics are critical for its storage, handling, and application in experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 2767-47-7 | [1][2][3][4] |
| Molecular Formula | C₂H₆Br₂Sn | [1][3][4] |
| Molecular Weight | 308.59 g/mol | [1][3][5] |
| Appearance | Grey crystalline solid, Colorless crystalline solid | [1][2][3] |
| Melting Point | 75-77 °C | [1][2][3][4][6] |
| Boiling Point | 208-213 °C | [2][4][6] |
| Solubility | Soluble in organic solvents (e.g., acetone, ether).[1] Hydrolyzes in water.[4][6] | [1][4][6] |
| Odor | Unpleasant | [2] |
| Stability | Stable under normal laboratory conditions; moisture sensitive. | [1][2][6] |
| IUPAC Name | dibromo(dimethyl)stannane | [1][3] |
Molecular Structure and Spectroscopic Analysis
This compound features a central tin (Sn) atom covalently bonded to two methyl (-CH₃) groups and two bromine (Br) atoms, resulting in a tetrahedral geometry.[1]
Caption: Molecular structure of this compound.
Characterization of this compound and its derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the Sn-C and Sn-Br stretching frequencies. The IR spectra of complexes formed from this compound have been used to determine their molecular geometry, such as confirming the trans octahedral positions of the methyl groups in certain adducts.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming the structure and purity of the compound.
Synthesis and Reactivity
3.1. Experimental Protocols for Synthesis
Protocol 1: Synthesis via Halogen Exchange
A primary method for synthesizing this compound is through a halogen exchange reaction starting from the more common dimethyltin dichloride.[1]
-
Objective: To replace the chloride atoms in dimethyltin dichloride with bromide atoms.
-
Materials: Dimethyltin dichloride ((CH₃)₂SnCl₂), hydrogen bromide (HBr, either gaseous or concentrated aqueous solution), suitable anhydrous solvent (e.g., glacial acetic acid).
-
Procedure:
-
In a fume hood, dissolve dimethyltin dichloride in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Slowly introduce a stoichiometric excess of hydrogen bromide to the solution. If using gaseous HBr, it can be bubbled through the solution.
-
Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the dibromide product.[1] The reaction is typically performed at elevated temperatures.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., hexane/chloroform mixture) to yield the final crystalline product.[1]
-
Caption: Workflow for the synthesis of this compound.
3.2. Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the tin atom.
-
Nucleophilic Substitution: The bromide atoms are good leaving groups and can be readily displaced by a variety of nucleophiles. This makes it a valuable precursor for synthesizing other organotin compounds with different functional groups attached to the tin center.[1]
-
Formation of Coordination Complexes: As a Lewis acid, this compound reacts with Lewis bases (ligands) to form stable coordination complexes.[1] These complexes can exhibit different coordination numbers and geometries, often finding use in catalysis.[1] For example, it reacts with tetraethylammonium (B1195904) bromide to form tetraethylammonium tetrabromodimethylstannate(IV).[1]
Caption: General reactivity of this compound.
Applications in Research and Development
This compound is primarily utilized as an intermediate and catalyst in scientific research.
-
Precursor in Organic Synthesis: It is a key building block for constructing more complex organotin molecules and other organic compounds.[1] It is used in multi-component reactions to create novel compounds, such as ionic complexes that have shown insecticidal activity.[1]
-
Catalysis: Its ability to form coordination complexes allows it to function as a catalyst in various organic transformations.[1]
-
Materials Science: It serves as a precursor for the synthesis of tin-containing polymers and materials with specific electronic or thermal properties.
Safety and Handling Protocol
This compound is highly toxic and corrosive. Strict adherence to safety protocols is mandatory.
-
Hazard Summary: Fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[2] It causes severe skin irritation and serious eye damage.[2][8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Eye Protection: Use chemical safety goggles and a face shield.[9]
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[2]
-
Respiratory Protection: Use only under a certified chemical fume hood.[2][9] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2]
-
-
Handling and Storage:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust.[2]
-
Do not allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][9]
-
The compound is moisture-sensitive; store it under an inert atmosphere if necessary and away from water or oxidizing agents.[8]
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Spills: Evacuate the area. Vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[8][9]
-
References
- 1. Buy this compound (EVT-369705) | 2767-47-7 [evitachem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | Dibromodimethylstannane | C2H6Br2Sn - Ereztech [ereztech.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]
- 7. Dimethyltin dihalide complexes and their infrared spectra - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Dimethyltin Dibromide: A Comprehensive Safety and Handling Guide for Researchers
An in-depth technical guide on the safe handling, storage, and emergency procedures for dimethyltin (B1205294) dibromide, tailored for researchers, scientists, and professionals in drug development.
This document provides a detailed overview of the safety information for dimethyltin dibromide (CAS No. 2767-47-7), a reactive organotin compound utilized in various laboratory and chemical synthesis applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for safe handling and use. This guide synthesizes data from multiple safety data sheets (SDSs) and toxicological sources to present a comprehensive safety profile, including detailed experimental protocols for toxicity assessment and clear visual aids for quick reference.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₂H₆Br₂Sn | [1] |
| Molecular Weight | 308.59 g/mol | [1] |
| Appearance | Colorless to red solid crystalline powder | [1][2] |
| Melting Point | 75-77 °C | [3] |
| Boiling Point | 208-213 °C | [3] |
| Solubility | Soluble in water (hydrolyzes slowly) | [2][3] |
| Odor | Unpleasant | [1] |
| Sensitivity | Moisture sensitive | [2][3] |
Toxicological Data
| Toxicity Metric | Value (for Dimethyltin Dichloride) | Species | Guideline |
| Oral LD50 | 73.9 mg/kg | Rat | OECD Test Guideline 401 |
| Dermal LD50 | 404 mg/kg | Rabbit | OECD Test Guideline 402 |
| Inhalation LC50 | 115 mg/m³/4hr | Rat | OECD Test Guideline 403 |
Data sourced from Dimethyltin Dichloride Safety Data Sheet, providing a toxicological surrogate.
Experimental Protocols for Acute Toxicity Assessment
The following are summaries of the standardized OECD guidelines for determining acute toxicity, which are cited for the analogous compound dimethyltin dichloride and represent the standard for such assessments.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline details the procedure for assessing the acute oral toxicity of a substance. The test involves the administration of the substance in graduated doses to several groups of experimental animals (typically rats), with one dose per group.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected. Females should be nulliparous and non-pregnant.
-
Dosage: The substance is administered orally by gavage. Doses are chosen based on a preliminary range-finding test to minimize the number of animals required.
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days. Body weight is recorded weekly.
-
Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline is used to assess the health hazards likely to arise from short-term dermal exposure to a substance.
Methodology:
-
Animal Selection: Rodents (rats, rabbits, or guinea pigs) are typically used. A small area of the animal's skin (approximately 10% of the body surface area) is shaved 24 hours before the test.
-
Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Dosage: A limit test may be performed at a high dose level. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
LD50 Calculation: The dermal LD50 is calculated as the dose that is lethal to 50% of the test animals.
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.
Methodology:
-
Exposure System: The test is conducted in a dynamic inhalation exposure system where a controlled atmosphere of the test substance (as a gas, vapor, or aerosol) is generated.
-
Animal Exposure: Groups of rodents are exposed to the test atmosphere for a standard duration, typically 4 hours.
-
Concentrations: A limit concentration can be tested, or a series of concentrations can be used to determine a concentration-response curve.
-
Observation: Following exposure, animals are observed for 14 days for signs of toxicity, respiratory distress, and mortality.
-
LC50 Calculation: The LC50 is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the defined exposure period.
GHS Hazard Classification and Precautionary Statements
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled |
| Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 1/2) | H318/H319: Causes serious eye damage/Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |
Note: Classifications can vary slightly between suppliers. The most severe classifications are presented.
The following diagram illustrates the GHS hazard pictograms associated with this compound.
Caption: GHS Hazard Pictograms for this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
The required PPE is outlined in the workflow diagram below.
Caption: Required Personal Protective Equipment (PPE).
First-Aid Measures
In the event of exposure to this compound, immediate medical attention is required. The following first-aid procedures should be followed.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The logical flow for responding to an exposure event is depicted in the following diagram.
Caption: First-Aid Response Workflow for Exposure.
Handling, Storage, and Disposal
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The substance is moisture-sensitive; store under an inert atmosphere if possible.
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This material is considered hazardous waste.
This guide provides a comprehensive overview of the safety considerations for this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet from their supplier before handling this chemical and ensure they are familiar with their institution's specific safety protocols.
References
Solubility Profile of Dimethyltin Dibromide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyltin (B1205294) dibromide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information for dimethyltin dibromide and presents quantitative data for the closely related analogue, dimethyltin dichloride, for comparative purposes. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a logical workflow diagram to guide researchers in their laboratory practices.
Core Data Presentation: Solubility of this compound and Its Dichloride Analogue
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Acetone | Not Specified | Soluble[1] | Qualitative |
| Ether | Not Specified | Soluble[1] | Qualitative | |
| Water | Not Specified | Hydrolyzes[2][3][4] | Qualitative | |
| Dimethyltin Dichloride (Analogue) | Methanol | 20 | 0.1 g/mL | Quantitative |
Disclaimer: The quantitative data presented for dimethyltin dichloride should be used as a directional guide only. The difference in the halide atom (Bromine vs. Chlorine) will influence the compound's polarity and lattice energy, thereby affecting its solubility. Experimental verification of the solubility of this compound is strongly recommended.
Experimental Protocol: Determination of Solubility of an Organometallic Compound
The following is a detailed methodology for the gravimetric determination of the solubility of a compound such as this compound in an organic solvent. This protocol is synthesized from established general methods for solubility determination.
Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (or compound of interest)
-
Selected organic solvent (e.g., acetone, ethanol, toluene, hexane)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber or incubator
-
Vials with airtight caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed, dry collection vials
-
Drying oven or vacuum desiccator
-
Necessary personal protective equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent at the desired temperature. An excess of solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is advisable to run preliminary tests to determine the time required to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the mixture to settle for a short period within the temperature-controlled environment for any undissolved solid to precipitate.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the collection vial containing the filtered saturated solution.
-
Remove the solvent by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a vacuum desiccator can be used for more sensitive compounds.
-
Continue the drying process until a constant weight of the vial with the dried solute is achieved. This indicates that all the solvent has evaporated.
-
Record the final mass of the vial with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid and the mass of the empty vial from the mass of the vial containing the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any work.
-
Wear appropriate personal protective equipment at all times.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Logical workflow for the gravimetric determination of solubility.
References
Thermoanalytical Profile of Dimethyltin Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermoanalytical behavior of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂). Due to a lack of specific experimental data in the public domain for this compound, this document outlines generalized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a hypothetical thermal decomposition pathway is proposed based on the known behavior of related organotin compounds. This guide serves as a foundational resource for researchers initiating thermal analysis studies on dimethyltin dibromide, offering insights into its potential thermal stability and decomposition products.
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | (CH₃)₂SnBr₂ |
| Molecular Weight | 308.59 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 74-76 °C |
| Boiling Point | 208-213 °C |
| Solubility | Soluble in many organic solvents |
Proposed Thermoanalytical Studies
To elucidate the thermal behavior of this compound, a combination of TGA and DSC is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.
Experimental Protocols
The following are generalized experimental protocols for conducting TGA and DSC analyses of this compound.
General Workflow for Thermoanalytical Studies
Detailed TGA Protocol
| Parameter | Recommended Setting |
| Instrument | Calibrated Thermogravimetric Analyzer |
| Sample Mass | 5 - 10 mg |
| Crucible | Alumina or Platinum |
| Atmosphere | Nitrogen (inert) or Air (oxidative) |
| Flow Rate | 20 - 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
Detailed DSC Protocol
| Parameter | Recommended Setting |
| Instrument | Calibrated Differential Scanning Calorimeter |
| Sample Mass | 2 - 5 mg |
| Crucible | Hermetically sealed aluminum pans |
| Atmosphere | Nitrogen |
| Flow Rate | 20 - 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 400 °C |
Hypothetical Thermal Decomposition Pathway
In the absence of specific experimental data, a plausible thermal decomposition pathway for this compound under an inert atmosphere is proposed based on the known chemistry of organotin halides. The decomposition is expected to proceed through the homolytic cleavage of the tin-carbon bonds.
The initial step is likely the cleavage of a methyl-tin bond, forming a methyl radical and a tin-centered radical. Subsequent reactions could involve the recombination of methyl radicals to form ethane, and further decomposition of the tin-containing species to yield tin(II) bromide and potentially metallic tin at higher temperatures. The volatile organic products would account for the mass loss observed in TGA.
Anticipated Thermoanalytical Data
Based on the proposed decomposition pathway and the behavior of similar organotin compounds, the following is a hypothetical summary of expected TGA and DSC data.
Hypothetical TGA Data
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |
| Stage 1 | 150 - 250 | ~20-30% | Methyl groups (as hydrocarbons) |
| Stage 2 | > 250 | Further loss | Bromine-containing species |
| Final Residue | > 400 | Varies | Tin oxides (in air) or metallic tin/tin bromide (in N₂) |
Hypothetical DSC Data
| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) |
| Melting | 74 - 76 | Endothermic |
| Decomposition | 150 - 250 | Exothermic/Endothermic |
The decomposition process may exhibit either endothermic or exothermic behavior depending on the relative energies of bond breaking and bond formation of the decomposition products.
Conclusion
This technical guide provides a foundational framework for the thermoanalytical investigation of this compound. While specific experimental data is currently unavailable, the generalized protocols and hypothetical decomposition pathway presented herein offer valuable guidance for researchers. The proposed TGA and DSC experiments will be crucial in determining the precise thermal stability, decomposition mechanism, and energetic properties of this compound, thereby enabling its safer handling and more effective application in various scientific and industrial fields. It is strongly recommended that the proposed studies be conducted to generate empirical data and validate the hypotheses presented in this guide.
The Genesis of Organotin Chemistry: An In-depth Technical Guide to Its Early Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
The field of organometallic chemistry is foundational to numerous advancements in modern science, from catalysis to medicine. Among the earliest and most influential discoveries in this domain were the organotin compounds. This technical guide provides a detailed exploration of the seminal research that established organotin chemistry, focusing on the pioneering scientists, their groundbreaking experimental methods, early quantitative data, and the first investigations into the biological activities that would shape the trajectory of this field for over a century.
The Dawn of a New Field: Initial Syntheses
The mid-19th century marked the birth of organotin chemistry, with two chemists, working independently, laying the groundwork for all subsequent research.
Edward Frankland's Pioneering Synthesis (1849)
The first synthesis of an organotin compound is credited to the British chemist Edward Frankland in 1849.[1][2] While investigating the isolation of organic radicals, he successfully synthesized diethyltin (B15495199) diiodide ((C₂H₅)₂SnI₂).[1][3] His work, more fully described in an 1852 publication in Philosophical Transactions, detailed a novel method for forming a direct carbon-tin bond.[4]
Carl Löwig's Independent Discovery (1852)
Shortly after Frankland's initial report, German chemist Carl Löwig independently synthesized alkyltin compounds in 1852.[3][5] Löwig's method involved the reaction of alkyl halides with a tin-sodium alloy.[5] This publication is often considered the formal beginning of organotin chemistry and, along with Frankland's work, demonstrated that these new compounds were not mere laboratory curiosities but represented a new class of chemical substances.[5]
Early Experimental Protocols
The methodologies employed by these early researchers, while rudimentary by modern standards, were innovative for their time and showcase a remarkable degree of experimental rigor.
Frankland's Synthesis of Diethyltin Diiodide
Frankland's 1852 paper provides a clear description of his experimental setup and procedure for the direct reaction between ethyl iodide and metallic tin.[6][7]
Objective: To synthesize a new "organic body" containing tin by reacting ethyl iodide directly with the metal.
Apparatus:
-
Sealed glass tubes, approximately 12 inches in length and 0.5 to 1.0 inch in diameter, with a wall thickness of about 1/8th of an inch.[7]
-
An oil bath for the thermolytic method.[7]
-
A large, platinized parabolic reflector for the photochemical method.[6]
Methodology:
-
Tin foil and ethyl iodide were placed into the thick-walled glass tubes.
-
The tubes were thoroughly exhausted of air to prevent side reactions and then hermetically sealed.
-
Reaction Induction (Two Methods):
-
Thermolytic Method: The sealed tubes were immersed approximately halfway into an oil bath and heated to a temperature of about 180°C. Frankland noted this method carried a significant risk of explosion.[7]
-
Photochemical Method (Preferred): The sealed tubes were placed in sunlight near the focus of a parabolic reflector. A cooling mechanism was employed to manage the reaction temperature.[6]
-
-
The reaction was allowed to proceed, during which the liquid was observed to gradually adopt a straw-yellow hue.[7]
-
Upon completion, the tubes were cooled, and the solid crystalline product (diethyltin diiodide) was isolated for analysis.
Löwig's Synthesis Using Tin-Sodium Alloy
Löwig's procedure involved the use of a more reactive tin-sodium alloy to facilitate the reaction with alkyl halides.[5] While detailed step-by-step protocols from his original 1852 paper are less accessible, the general chemical principle is well-documented.
Objective: To synthesize alkyltin compounds using a tin alloy.
Methodology:
-
A tin-sodium alloy was prepared.
-
The alloy was reacted with an alkyl halide (e.g., ethyl iodide).
-
The reaction yielded a mixture of alkyltin compounds. This method is a precursor to the more general Wurtz-type reaction.
Quantitative Data from Early Analyses
A cornerstone of Frankland's work was his meticulous quantitative analysis, which allowed him to deduce the empirical formula of his new compound. The table below summarizes the results from a key analytical experiment reported in his 1852 paper.[7]
| Parameter | Description | Mass (g) |
| Starting Material | Crystalline diethyltin diiodide | 1.6806 |
| Step 1: Reaction | Treated with aqueous ammonia (B1221849) (NH₃) to form diethyltin oxide and ammonium (B1175870) iodide. | - |
| Product 1 | Diethyltin oxide ((C₂H₅)₂SnO), isolated as an insoluble solid and dried at 100°C. | 0.7263 |
| Product 2 | Silver iodide (AgI), precipitated from the filtrate with silver nitrate (B79036) (AgNO₃). | 1.8418 |
| Step 2: Decomposition | The isolated diethyltin oxide was decomposed with boiling nitric acid (HNO₃). | - |
| Final Product | Tin(IV) oxide (SnO₂), the final inorganic tin product. | 0.5811 |
Table 1: Summary of Quantitative Analysis Data from Frankland (1852)
This analytical sequence allowed Frankland to calculate the mass of tin and iodine in his original sample, and by difference, the mass of the "ethyl" groups, confirming the structure of the first-ever characterized organotin compound.
Early Investigations into Biological Activity and Toxicity
For many decades following their discovery, organotin compounds remained primarily of academic interest.[5] It wasn't until the mid-20th century that their potent biological activities were systematically investigated, leading to both widespread industrial applications and a greater understanding of their toxicology.
The Discovery of Biocidal Properties
In 1954, G.J.M. van der Kerk and J.G.A. Luijten at the Institute for Organic Chemistry T.N.O. in the Netherlands published seminal work on the fungicidal properties of organotin compounds.[8][9] Their systematic studies revealed that triorganotin compounds (R₃SnX), such as tributyltin and triphenyltin (B1233371) derivatives, possessed powerful fungicidal and bactericidal properties.[8] This discovery unlocked the commercial potential of organotins and led to their use as industrial biocides, wood preservatives, and marine anti-fouling agents.[8]
The "Stalinon" Incident and Early Toxicology
The toxicology of organotin compounds was brought into sharp focus by a tragic incident in France in 1954. A proprietary medicine named "Stalinon," intended to treat staphylococcal infections and containing diethyltin diiodide, was responsible for the poisoning of 217 people, with at least 100 fatalities.[8] It is widely believed that the preparation was contaminated with the far more toxic triethyltin (B1234975) iodide.[8]
This event prompted urgent toxicological studies. Research led by H.B. Stoner and J.M. Barnes in 1955 first described the specific neurotoxic effects of triethyltin (TET).[8] They observed that TET caused a unique interstitial edema in the white matter of the brain and spinal cord in rats, a finding that became the hallmark of its toxicity.[8][10]
Early Hypotheses on the Mechanism of Action
The initial toxicological studies laid the groundwork for understanding how triorganotins exert their effects at a cellular level.
Early findings on the mechanism of triethyltin (TET) toxicity:
-
Metabolic Inhibition: TET was identified as a potent inhibitor of metabolic processes.[11]
-
Mitochondrial Disruption: A key proposed mechanism was its interaction with mitochondria. Early studies suggested that in the presence of halide ions, TET facilitates an exchange of hydroxyl ions for halide ions across the inner mitochondrial membrane, disrupting the proton gradient essential for oxidative phosphorylation and ATP synthesis.[11]
Conclusion: A Legacy of Discovery
The early research on organotin compounds, from the foundational syntheses by Frankland and Löwig to the pivotal biological studies by van der Kerk and Stoner, established a rich and complex field of study. The meticulous experimental protocols and quantitative analyses of the 19th-century pioneers provided the chemical bedrock, while the mid-20th-century investigations into their potent bioactivities unveiled their dual nature as both highly useful industrial chemicals and significant toxicants. This early work not only launched the vast field of organotin chemistry but also contributed profoundly to the nascent sciences of toxicology and organometallic chemistry, creating a legacy that continues to influence research and development today.
References
- 1. researchgate.net [researchgate.net]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Edward Frankland [web.lemoyne.edu]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triethyltin (PIM 588) [inchem.org]
An In-depth Technical Guide on the Lewis Acidity and Electrophilicity of Dimethyltin Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂), an organotin compound, exhibits significant Lewis acidic and electrophilic character, rendering it a versatile reagent and catalyst in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing its reactivity. While specific quantitative experimental data for dimethyltin dibromide is limited in publicly accessible literature, this document outlines the established theoretical frameworks, comparative trends among analogous organotin halides, and detailed experimental protocols for the determination of its Lewis acidity and electrophilicity. This guide is intended to serve as a foundational resource for researchers employing or studying this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific endeavors.
Introduction to the Chemical Profile of this compound
This compound is a tetravalent organotin compound featuring a central tin atom covalently bonded to two methyl groups and two bromine atoms. The significant electronegativity difference between the tin and bromine atoms induces a considerable polarization of the Sn-Br bonds, resulting in a partial positive charge on the tin center. This electron deficiency at the tin atom is the primary origin of the compound's notable Lewis acidity and electrophilicity.
Organotin halides, in a general sense, are recognized as Lewis acids, with their acidic strength being modulated by the nature and number of the organic and halide substituents. The Lewis acidity in diorganotin dihalides like this compound is more pronounced than in their triorganotin halide counterparts (R₃SnX) but less so than in monoorganotin trihalides (RSnX₃)[1]. This trend is a direct consequence of the inductive effects of the alkyl and halide groups.
Lewis Acidity of this compound
The Lewis acidity of this compound is manifested in its ability to accept electron pairs from Lewis bases to form stable coordination complexes or adducts. In these adducts, the coordination number of the tin atom expands from four to five or six, adopting geometries such as trigonal bipyramidal or octahedral.
Qualitative and Comparative Assessment
Quantitative Evaluation of Lewis Acidity
Several experimental and computational methods can be employed to quantify the Lewis acidity of this compound.
Table 1: Key Methodologies for Determining Lewis Acidity
| Method | Description | Measured Parameter |
| Gutmann-Beckett Method | A 31P NMR spectroscopic technique that measures the change in the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[3] | Acceptor Number (AN) |
| Fluoride (B91410) Ion Affinity (FIA) | A computational method that calculates the enthalpy change associated with the gas-phase reaction of a Lewis acid with a fluoride ion.[4][5][6] | FIA (in kJ/mol) |
| Calorimetric Titration | An experimental technique that directly measures the heat evolved or absorbed during the formation of a Lewis acid-base adduct. | Enthalpy of adduct formation (ΔH), association constant (Kₐ) |
| Fluorescent Lewis Adduct (FLA) Method | A spectroscopic method that utilizes the change in fluorescence of a Lewis basic probe upon coordination to a Lewis acid. | Relative Lewis acidity |
Experimental Protocols for Lewis Acidity Determination
-
Sample Preparation: Prepare a solution of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating solvent (e.g., dichloromethane-d₂ or benzene-d₆).
-
31P NMR Measurement (Reference): Acquire the 31P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO serves as the reference value.
-
Titration: Add a stoichiometric amount of this compound to the Et₃PO solution.
-
31P NMR Measurement (Adduct): Acquire the 31P NMR spectrum of the resulting mixture. The formation of the (CH₃)₂SnBr₂·Et₃PO adduct will cause a downfield shift of the 31P signal.
-
Calculation of Acceptor Number (AN): The AN is calculated using the formula: AN = 2.21 × (δsample - δhexane), where δsample is the chemical shift of the adduct and δhexane is the chemical shift of Et₃PO in hexane (B92381) (a non-polar reference solvent).
-
Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.
-
Sample Preparation: Prepare a solution of this compound in a dry, inert solvent in the sample cell. Prepare a solution of the chosen Lewis base (e.g., pyridine, trimethylamine) in the same solvent in the injection syringe.
-
Titration: Perform a series of injections of the Lewis base solution into the this compound solution.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: The resulting titration curve is analyzed to determine the enthalpy of adduct formation (ΔH) and the association constant (Kₐ).
Electrophilicity of this compound
The electrophilic nature of this compound stems from the electron-deficient tin center, making it susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in nucleophilic substitution reactions where the bromide ions act as leaving groups.
Reactivity in Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2-type mechanism, depending on the nature of the nucleophile, the solvent, and the steric environment around the tin atom. Given the presence of two methyl groups, steric hindrance is a factor to consider, which may influence the preferred reaction pathway.
Table 2: Factors Influencing Nucleophilic Substitution on this compound
| Factor | Influence on Sₙ1 Pathway | Influence on Sₙ2 Pathway |
| Nucleophile | Rate is independent of the nucleophile's concentration or strength. | Rate is dependent on both the concentration and strength of the nucleophile. |
| Solvent | Favored by polar, protic solvents that can stabilize the carbocation-like intermediate. | Favored by polar, aprotic solvents that do not solvate the nucleophile as strongly. |
| Leaving Group | A good leaving group (like bromide) is essential. | A good leaving group is essential. |
| Steric Hindrance | Less sensitive to steric hindrance at the electrophilic center. | Highly sensitive to steric hindrance; backside attack is required. |
Experimental Protocol for Kinetic Studies
A kinetic study of the reaction between this compound and a nucleophile (e.g., an amine or a thiolate) can provide quantitative data on its electrophilicity.
-
Reaction Setup: In a thermostated reaction vessel, combine solutions of this compound and the chosen nucleophile in a suitable solvent.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored over time by various analytical techniques, such as:
-
NMR Spectroscopy: Following the disappearance of reactant signals or the appearance of product signals.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of reactants and products at different time points.
-
Conductivity Measurement: If the reaction produces ionic species, the change in conductivity of the solution can be monitored.
-
-
Data Analysis: The concentration data as a function of time is used to determine the rate law, the rate constant (k), and the activation parameters (Eₐ, ΔH‡, ΔS‡) for the reaction.
Visualizing Chemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the Lewis acidity and electrophilicity of this compound.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Dimethyltin Dibromide in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) as a versatile reagent in organometallic synthesis. The content is tailored for researchers in chemistry and drug development, offering detailed protocols, quantitative data, and visualizations of relevant biological pathways.
Overview of Dimethyltin Dibromide
This compound is an organotin compound that serves as a valuable precursor in the synthesis of a variety of organometallic complexes.[1] Its reactivity stems from the electrophilic nature of the tin atom and the labile bromide ligands, which can be readily displaced by nucleophiles.[1] This reactivity allows for the formation of new tin-carbon, tin-sulfur, and tin-nitrogen bonds, making it a key building block in the construction of complex organotin structures.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 2767-47-7 | [1] |
| Molecular Formula | C₂H₆Br₂Sn | |
| Molecular Weight | 308.59 g/mol | [1] |
| Appearance | Grey crystalline solid or white crystalline powder | [1] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | 208-213 °C | |
| Solubility | Hydrolyzes slowly in water |
Applications in Organometallic Synthesis
This compound is primarily utilized in nucleophilic substitution reactions and the formation of coordination complexes.
Synthesis of Dimethyltin(IV) Dithiocarbamate (B8719985) Complexes
Dithiocarbamate ligands are known to form stable complexes with tin, and these complexes have shown a range of biological activities. The synthesis typically involves an in situ reaction where the dithiocarbamate ligand is prepared from a secondary amine and carbon disulfide, followed by the addition of this compound.
General Experimental Protocol: Synthesis of Dimethyltin(IV) Bis(diisopropyldithiocarbamate)
This protocol is adapted from a general method for the synthesis of organotin(IV) dithiocarbamate complexes.[2]
-
Ligand Formation: In a round-bottom flask, dissolve diisopropylamine (B44863) (30 mmol) in ethanol (B145695). To this solution, add carbon disulfide (30 mmol) dropwise while stirring at 4 °C. The reaction mixture is stirred for 2 hours at this temperature to form the diisopropyldithiocarbamate (B1216871) ligand in situ.
-
Complexation: Prepare a solution of this compound (15 mmol) in ethanol (60 mL). Add this solution dropwise to the stirred ligand mixture.
-
Isolation: A precipitate will form. Filter the solid product, wash it with cold ethanol, and dry it in a desiccator.
Quantitative Data for Representative Dimethyltin(IV) Dithiocarbamate Complexes:
| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) ν(C=N), ν(C=S) | ¹¹⁹Sn NMR (ppm) | Reference |
| (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ | >50 (general) | Not specified | 1474, 997 | Not specified | [2][3] |
| (CH₃)₂Sn[S₂CN(CH₃)(C₂H₄OCH₃)]₂ | >65 | 60-111 | Not specified | Not specified | [4] |
Formation of Ionic Tin(IV) Complexes with N-Heterocycles
This compound can be used in three-component reactions to synthesize ionic complexes with potential biological activity, such as insecticidal properties.
Experimental Protocol: Synthesis of Bis(1-allylcycloiminium) dimethyltetrabromostannate(IV)
This protocol is based on the described three-component reaction.
-
Reaction Setup: In a suitable solvent such as ethanol, combine this compound, imidazo[1,2-a]pyridine (B132010) (or a similar pyridine (B92270) derivative), and allyl bromide in a reflux apparatus.
-
Reaction: The reaction involves the N-allylation of the cycloimine and the coordination of two additional bromide ions to the tin atom. The specific molar ratios and reaction time will need to be optimized depending on the specific substrates.
-
Isolation and Characterization: The resulting ionic complex can be isolated by crystallization. Characterization is typically performed using IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy. The tin atom in the resulting dimethyltetrabromostannate(IV) anion is expected to be hexacoordinated with an octahedral geometry.
Reaction Workflow:
Caption: Synthesis of an ionic tin(IV) complex.
Relevance to Drug Development: Anticancer Activity of Organotin(IV) Compounds
While research on this compound itself is specific, the broader class of organotin(IV) compounds has garnered significant interest for its potential anticancer properties.[5][6] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through the mitochondrial intrinsic pathway.[1][5]
Proposed Mechanism of Action: Induction of Apoptosis
Organotin(IV) compounds can trigger a cascade of events within cancer cells leading to their demise. A key mechanism involves the disruption of mitochondrial function.
Signaling Pathway of Organotin-Induced Apoptosis:
Caption: Mitochondrial pathway of apoptosis.
This pathway involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7] This shift in balance leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to apoptosis.[7][8]
Involvement of the p53/p21WAF1 Signaling Pathway
The tumor suppressor protein p53 and its downstream target p21 are key regulators of the cell cycle.[9] Some studies suggest that organotin(IV) compounds may induce cell cycle arrest through the p53/p21WAF1 signaling pathway.[5]
p53/p21WAF1 Signaling Pathway:
Caption: p53/p21-mediated cell cycle arrest.
Activation of p53 leads to the transcription of the p21 gene. The p21 protein then acts as a cyclin-dependent kinase (CDK) inhibitor, preventing the cell from progressing through the cell cycle, thus inducing cell cycle arrest.[10][11]
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of organotin compounds. Its utility extends from the creation of novel complexes with interesting structural and chemical properties to providing precursors for materials with potential biological applications. For drug development professionals, the broader class of organotin(IV) compounds, accessible from precursors like this compound, represents a promising area of research in the development of novel anticancer agents that function through the induction of apoptosis and cell cycle arrest. Further investigation into the specific biological activities of derivatives of this compound is warranted.
References
- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]
- 10. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dimethyltin Dibromide: A Versatile Lewis Acid Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltin (B1205294) dibromide [(CH₃)₂SnBr₂] is an organotin compound that holds significant potential as a Lewis acid catalyst in a variety of organic transformations. Its utility stems from the electrophilic nature of the tin center, which can activate a range of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. These application notes provide an overview of the potential catalytic applications of dimethyltin dibromide in key organic reactions, supported by detailed experimental protocols. While specific data for this compound is emerging, the protocols provided are based on established methodologies for analogous organotin catalysts and serve as a strong starting point for reaction optimization.
Physicochemical Properties and Handling
This compound is a white to off-white solid with a melting point of 74-76 °C. It is soluble in many organic solvents. As with other organotin compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.
Catalytic Applications
The Lewis acidic nature of the tin atom in this compound allows it to coordinate to lone pairs of electrons on heteroatoms, most notably oxygen and nitrogen. This coordination enhances the electrophilicity of the functional group, making it more susceptible to nucleophilic attack.
Esterification of Carboxylic Acids
Application Note: this compound is a potential catalyst for the esterification of carboxylic acids with alcohols. The catalytic cycle likely involves the coordination of the tin center to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. This method is particularly useful for sterically hindered substrates or when milder reaction conditions are required to prevent side reactions.
Table 1: Representative Data for Tin-Catalyzed Esterification
| Entry | Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methanol | 1-5 | Toluene | 110 | 12 | >90 |
| 2 | Acetic Acid | 1-Butanol | 1-5 | Hexane | 70 | 8 | >95 |
| 3 | Stearic Acid | Ethanol | 1-5 | None | 150 | 6 | >98 |
Note: Data presented is representative of organotin-catalyzed esterifications and serves as a guideline for reactions with this compound.
Experimental Protocol: General Procedure for this compound-Catalyzed Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv.), the alcohol (1.2-3.0 equiv.), and the solvent (if necessary).
-
Add this compound (1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Proposed mechanism for this compound-catalyzed esterification.
Transesterification Reactions
Application Note: this compound can also be employed as a catalyst in transesterification reactions, which are crucial in various industrial processes, including biodiesel production and polymer synthesis. The mechanism is analogous to esterification, involving the activation of the ester carbonyl group by the Lewis acidic tin center.
Table 2: Representative Data for Tin-Catalyzed Transesterification
| Entry | Substrate Ester | Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Acetate | 1-Butanol | 1-5 | None | 100 | 4 | >95 |
| 2 | Methyl Benzoate | Benzyl Alcohol | 1-5 | Toluene | 120 | 12 | >90 |
| 3 | Triglyceride | Methanol | 0.5-2 | None | 65 | 2 | >98 |
Note: Data is representative of organotin-catalyzed transesterification and should be used as a reference for reactions with this compound.
Experimental Protocol: General Procedure for this compound-Catalyzed Transesterification
-
Combine the substrate ester (1.0 equiv.), the alcohol (2.0-10.0 equiv.), and this compound (0.5-5 mol%) in a reaction vessel.
-
Heat the mixture with stirring to the desired temperature.
-
Monitor the reaction by analyzing aliquots using GC or ¹H NMR spectroscopy.
-
After completion, cool the mixture and remove the excess alcohol by distillation.
-
The product can be purified by fractional distillation or column chromatography.
Caption: Experimental workflow for transesterification.
Multicomponent Reactions: Passerini and Ugi Reactions
Application Note: The Lewis acidity of this compound makes it a promising candidate for catalyzing multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. In these reactions, the catalyst can activate the carbonyl component, facilitating the key nucleophilic addition of the isocyanide. These reactions are of great importance in medicinal chemistry for the rapid generation of libraries of complex molecules from simple starting materials.
The Passerini Three-Component Reaction (P-3CR) is a reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.
The Ugi Four-Component Reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.
Table 3: Representative Data for Lewis Acid-Catalyzed Passerini Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Catalyst | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Lewis Acid | CH₂Cl₂ | 85-95 | | 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Lewis Acid | THF | 80-90 |
Note: This data is illustrative of Lewis acid-catalyzed Passerini reactions and suggests the potential for this compound as a catalyst.
Experimental Protocol: General Procedure for a this compound-Catalyzed Passerini-Type Reaction
-
In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv.) and the carboxylic acid (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂, THF).
-
Add this compound (5-10 mol%) to the solution.
-
Add the isocyanide (1.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Relationship between Passerini and Ugi reactions.
Conclusion
This compound presents itself as a valuable and versatile Lewis acid catalyst for a range of important organic transformations. Its potential applications in esterification, transesterification, and multicomponent reactions offer milder and potentially more selective alternatives to traditional protocols. The experimental procedures provided herein serve as a robust foundation for researchers to explore and optimize the catalytic activity of this compound in their synthetic endeavors. Further investigation into the substrate scope and mechanistic details of these reactions will undoubtedly expand the utility of this promising organotin catalyst.
Applications of Dimethyltin Dibromide in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is an organotin compound with growing interest in the field of materials science. As a member of the organotin halide family, it serves as a versatile precursor and catalyst in a variety of applications, ranging from the synthesis of transparent conducting oxides to the formation of functional polymers. Its utility stems from the reactivity of the tin-bromine (B14679306) bonds and the influence of the methyl groups on its chemical and physical properties.
These application notes provide detailed protocols and quantitative data for the use of dimethyltin dibromide in several key areas of materials science. The information is intended to guide researchers in the practical application of this compound and to serve as a starting point for the development of new materials and processes.
Precursor for Transparent Conducting Oxides
This compound can be utilized as a precursor for the deposition of tin oxide (SnO₂) thin films, a widely used transparent conducting oxide (TCO). The following protocol is adapted from established chemical vapor deposition (CVD) methods for related organotin halides.
Application Note:
Tin oxide films deposited from this compound are expected to exhibit high transparency and electrical conductivity, making them suitable for applications such as transparent electrodes in solar cells and displays. The deposition parameters, particularly temperature and precursor concentration, will significantly influence the film's properties.
Experimental Protocol: Chemical Vapor Deposition of SnO₂
Objective: To deposit a transparent and conductive tin oxide thin film on a glass substrate using this compound as a precursor.
Materials:
-
This compound ((CH₃)₂SnBr₂)
-
Oxygen (O₂) or an alternative oxygen source
-
Nitrogen (N₂) or Argon (Ar) as a carrier gas
-
Glass substrates (e.g., borosilicate)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Chemical Vapor Deposition (CVD) reactor with a precursor bubbler and mass flow controllers
-
Substrate heater
-
Vacuum pump
-
Film thickness measurement tool (e.g., profilometer, ellipsometer)
-
Four-point probe for sheet resistance measurement
-
UV-Vis spectrophotometer for transmittance measurement
Procedure:
-
Substrate Cleaning:
-
Sonically clean the glass substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Perform a final UV-ozone treatment for 15 minutes to remove any residual organic contaminants.
-
-
Precursor Preparation:
-
Load this compound into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Heat the bubbler to a controlled temperature to ensure a stable vapor pressure of the precursor.
-
-
Deposition:
-
Place the cleaned substrates into the CVD reactor.
-
Heat the substrates to the desired deposition temperature.
-
Introduce the carrier gas (N₂ or Ar) through the bubbler to transport the this compound vapor into the reaction chamber.
-
Simultaneously, introduce the oxygen source into the chamber.
-
Control the flow rates of the carrier gas and oxygen to achieve the desired precursor and oxidant concentrations.
-
Maintain the deposition conditions for a set duration to achieve the target film thickness.
-
-
Post-Deposition:
-
After deposition, stop the precursor and oxygen flow and cool the substrates to room temperature under a flow of inert gas.
-
Remove the coated substrates from the reactor for characterization.
-
Quantitative Data:
Table 1: Expected Influence of Deposition Parameters on SnO₂ Film Properties
| Parameter | Range | Expected Effect on Film Properties |
| Substrate Temperature | 400 - 600 °C | Higher temperatures generally improve crystallinity and conductivity but may increase surface roughness. |
| (CH₃)₂SnBr₂ Bubbler Temperature | 80 - 120 °C | Controls the precursor vapor pressure and thus the deposition rate. |
| Carrier Gas Flow Rate | 10 - 100 sccm | Affects the delivery rate of the precursor to the substrate. |
| O₂ Flow Rate | 20 - 200 sccm | Influences the stoichiometry and completeness of the oxidation reaction. |
| Deposition Time | 5 - 60 min | Determines the final film thickness. |
Experimental Workflow:
Catalyst in Organic Synthesis
Organotin compounds are known to act as Lewis acid catalysts in various organic transformations. The following protocol is adapted from the use of dimethyltin dichloride in the regioselective alkylation of diols and can be investigated for this compound.
Application Note:
This compound is proposed as a catalyst for the regioselective alkylation of cis-1,2-diols. The Lewis acidic tin center is expected to coordinate with the diol, activating one hydroxyl group for selective reaction with an alkylating agent. This method could provide a mild and efficient route to partially protected sugars and other polyols.
Experimental Protocol: Regioselective Alkylation of a cis-1,2-Diol
Objective: To perform the regioselective benzylation of a model cis-1,2-diol using this compound as a catalyst.
Materials:
-
cis-1,2-Cyclohexanediol (or other suitable diol)
-
This compound ((CH₃)₂SnBr₂)
-
Benzyl (B1604629) bromide
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-1,2-diol, this compound (as catalyst), and silver(I) oxide.
-
Add anhydrous DCM via syringe.
-
Stir the suspension at room temperature.
-
-
Reaction:
-
Add benzyl bromide to the reaction mixture dropwise.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-benzylated product.
-
Quantitative Data:
Table 2: Representative Reaction Conditions for Catalytic Alkylation
| Reactant/Catalyst | Molar Equivalents | Concentration |
| cis-1,2-Diol | 1.0 | 0.1 M |
| (CH₃)₂SnBr₂ | 0.1 - 0.2 | - |
| Benzyl Bromide | 1.1 - 1.5 | - |
| Ag₂O | 1.5 - 2.0 | - |
Logical Relationship:
Application Notes and Protocols for Nucleophilic Substitution with Dimethyltin Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is a versatile organotin compound that serves as an electrophile in nucleophilic substitution reactions. The tin-bromine (B14679306) bonds are polarized, rendering the tin atom susceptible to attack by a variety of nucleophiles. This reactivity allows for the synthesis of a diverse range of organotin derivatives with applications in catalysis, materials science, and as intermediates in organic synthesis. These application notes provide a detailed experimental protocol for a representative nucleophilic substitution reaction of dimethyltin dibromide with a thiol, leading to the formation of a dimethyltin dithioether. The protocol is based on established principles of nucleophilic substitution on organotin halides.
Mechanistic Overview
The nucleophilic substitution at the tin center in this compound typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism. The nucleophile attacks the electrophilic tin atom, leading to the displacement of a bromide ion as the leaving group. Given the presence of two leaving groups, the reaction can proceed in a stepwise manner to yield both mono- and di-substituted products. The stoichiometry of the nucleophile is a critical parameter in controlling the extent of substitution. The use of a base is often necessary to deprotonate protic nucleophiles (e.g., thiols, amines), thereby increasing their nucleophilicity.
Experimental Protocol: Synthesis of Dimethyltin bis(2-ethylhexyl thioglycolate)
This protocol details the di-substitution reaction of this compound with 2-ethylhexyl thioglycolate, a common thiol used in the synthesis of organotin stabilizers. Triethylamine (B128534) is employed as a base to neutralize the hydrobromic acid generated during the reaction.
Materials:
-
This compound ((CH₃)₂SnBr₂)
-
2-Ethylhexyl thioglycolate (HSCH₂CO₂C₈H₁₇)
-
Triethylamine (N(C₂H₅)₃)
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 32.3 mmol) and 100 mL of anhydrous toluene.
-
Addition of Reagents: Begin stirring the suspension under a nitrogen atmosphere. In the dropping funnel, prepare a solution of 2-ethylhexyl thioglycolate (13.2 g, 64.6 mmol, 2.0 equivalents) and triethylamine (6.8 g, 67.8 mmol, 2.1 equivalents) in 50 mL of anhydrous toluene.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of this compound dropwise over a period of 30 minutes at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The formation of triethylammonium (B8662869) bromide will be observed as a white precipitate.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium bromide precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of deionized water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocol.
| Parameter | Value |
| Moles of this compound | 32.3 mmol |
| Moles of 2-Ethylhexyl Thioglycolate | 64.6 mmol |
| Moles of Triethylamine | 67.8 mmol |
| Solvent Volume | 150 mL |
| Reaction Temperature | 80°C |
| Reaction Time | 4 hours |
| Theoretical Yield | 17.9 g |
| Expected Yield | 85-95% |
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of dimethyltin bis(2-ethylhexyl thioglycolate).
Caption: Step-by-step workflow for the synthesis and purification process.
Disclaimer: This protocol is provided as a representative example. All experimental work should be conducted in a well-ventilated fume hood by qualified personnel, adhering to all necessary safety precautions. The reactivity and solubility of different nucleophiles and substrates may necessitate adjustments to the reaction conditions.
Application Notes and Protocols for the Synthesis of Organotin Complexes Using Dimethyltin Dibromide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic molecules.[1][2] Those derived from dimethyltin(IV) precursors, such as dimethyltin (B1205294) dibromide (Me₂SnBr₂), are of particular interest in the field of medicinal chemistry and drug development.[3] While historically used as PVC stabilizers and catalysts, recent research has focused on their significant biological activities.[3][4]
Complexes synthesized from dimethyltin dibromide have demonstrated promising potential as anticancer, antifungal, and antibacterial agents.[5][6][7] The biological efficacy of these compounds is intrinsically linked to their structure, including the nature of the organic ligands coordinated to the dimethyltin(IV) moiety.[8][9] The coordination of these ligands can enhance the biological activity of the parent organotin compound, often resulting in synergistic effects.[3] Numerous studies have reported that diorganotin complexes, such as those based on the Me₂Sn²⁺ core, exhibit potent cytotoxic activity against various human cancer cell lines, in some cases exceeding the efficacy of established chemotherapeutic agents like cisplatin.[3][10]
The general synthetic approach involves the reaction of this compound, a Lewis acid, with a suitable Lewis base ligand. This ligand is typically an organic molecule containing donor atoms such as nitrogen, oxygen, or sulfur. Common ligand classes include Schiff bases, carboxylates, dithiocarbamates, and amino acids.[11][12][13] The resulting complexes exhibit diverse coordination geometries, commonly trigonal-bipyramidal or octahedral, which play a crucial role in their biological function.[12][13]
These notes provide detailed protocols for the synthesis and characterization of organotin complexes using this compound as a starting material, along with methods for evaluating their biological activity.
Visualized Workflows and Pathways
A fundamental understanding of the synthesis workflow and the potential biological mechanism of action is crucial for development.
Caption: General workflow for synthesizing organotin complexes.
Caption: Potential mechanism of anticancer action for organotin complexes.
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis and characterization of a representative diorganotin(IV) complex.
Protocol 1: Synthesis of a Dimethyltin(IV) Complex with a Schiff Base Ligand
This protocol describes the reaction of this compound with a bidentate Schiff base ligand (L), formed from the condensation of an aldehyde and an amine, to yield a six-coordinate octahedral complex of the type [Me₂Sn(L)Br₂].
Materials:
-
This compound (Me₂SnBr₂)
-
Schiff Base Ligand (L)
-
Anhydrous Ethanol
-
Triethylamine (optional, if the ligand is in its protonated form)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Büchner funnel and filter paper
Procedure:
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve the Schiff base ligand (2.0 mmol) in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the ligand is fully dissolved.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Addition of Tin Precursor: In a separate vial, dissolve this compound (1.0 mmol) in 15 mL of anhydrous ethanol. Add this solution dropwise to the stirring ligand solution at room temperature over 10 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes. A color change or the formation of a precipitate may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum for several hours to yield the pure organotin(IV) complex.
-
Characterization: Determine the structure and purity of the complex using standard analytical techniques (see Protocol 2).
Protocol 2: Characterization of the Synthesized Complex
1. Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups and confirm coordination to the tin atom.
-
Sample Prep: Prepare a KBr pellet containing a small amount of the synthesized complex or analyze using an ATR-FTIR spectrometer.
-
Analysis: Look for a shift in the frequency of the C=N (azomethine) band of the Schiff base ligand upon coordination to the tin atom. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to Sn-C, Sn-N, and Sn-O vibrations, confirming complex formation.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed structure of the complex in solution.
-
Sample Prep: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Confirm the presence of all protons from the methyl groups and the organic ligand. The protons of the methyl groups attached to tin will appear as a sharp singlet, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes (²J(¹H, ¹¹⁹Sn)), which is indicative of the complex's geometry.[14]
-
¹³C NMR: Identify all carbon environments. The chemical shift of the ligand's carbons will change upon coordination.
-
¹¹⁹Sn NMR: This provides direct information about the coordination number and geometry of the tin center. Six-coordinate dimethyltin(IV) complexes typically exhibit ¹¹⁹Sn chemical shifts in the range of -200 to -400 ppm.[11]
Data Presentation
Quantitative data from characterization and biological assays should be presented clearly for comparison.
Table 1: Representative Spectroscopic Data for a [Me₂Sn(L)Br₂] Complex
| Analysis Type | Parameter | Free Ligand (L) | Complex [Me₂Sn(L)Br₂] | Interpretation |
| IR Spectroscopy | ν(C=N) (cm⁻¹) | 1625 | 1605 | Shift to lower frequency indicates coordination of azomethine nitrogen to Sn. |
| ν(Sn-N) (cm⁻¹) | - | 450 | Appearance of a new band confirms the formation of a Tin-Nitrogen bond. | |
| ν(Sn-C) (cm⁻¹) | - | 560 | Characteristic stretching frequency for the Sn-CH₃ bond. | |
| ¹H NMR | δ(Sn-CH₃) (ppm) | - | 1.20 (s) | Singlet for the two equivalent methyl groups on the tin atom. |
| ²J(¹H, ¹¹⁹Sn) (Hz) | - | 85 | Coupling constant value is indicative of a specific coordination geometry. | |
| δ(CH=N) (ppm) | 8.45 (s) | 8.65 (s) | Downfield shift upon coordination due to increased electron withdrawal. | |
| ¹¹⁹Sn NMR | δ(Sn) (ppm) | - | -350 | Chemical shift is characteristic of a six-coordinate, octahedral tin center. |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.
| Compound | IC₅₀ (µM) on HCT-116 [5] | IC₅₀ (µM) on MCF-7 [5] | IC₅₀ (µM) on A-549 [5] |
| This compound | > 100 | > 100 | > 100 |
| Ligand (L) | 85.2 | 92.5 | 78.9 |
| Complex [Me₂Sn(L)Br₂] | 1.5 | 2.3 | 3.1 |
| Cisplatin (Reference Drug) | 7.8 | 11.4 | 9.7 |
Data are hypothetical but representative of trends observed in the literature where organotin complexes show significantly higher cytotoxicity than the free ligands or even established drugs.[5][10]
Structure-Activity Relationships
The biological activity of dimethyltin complexes is not static; it can be fine-tuned by modifying the coordinated ligands. This relationship is key for rational drug design.
Caption: Modifying ligands to tune the biological activity of complexes.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Dimethyltin Dibromide in the Preparation of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltin (B1205294) dibromide serves as a versatile and crucial precursor in the synthesis of a wide array of bioactive organotin(IV) compounds. Through coordination with various ligands, particularly Schiff bases, it is possible to generate complexes exhibiting significant therapeutic potential, including anticancer, antimicrobial, and antioxidant properties. The inherent cytotoxicity of organotin compounds can be modulated and targeted towards pathological cells by the careful selection of these organic ligands. This document provides detailed protocols for the synthesis of such compounds and summarizes their biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
I. Synthesis of Bioactive Dimethyltin(IV) Schiff Base Complexes
The following protocols outline the synthesis of representative bioactive dimethyltin(IV) complexes derived from Schiff base ligands. These procedures can be adapted for the synthesis of a broader range of analogous compounds.
A. General Synthesis of Schiff Base Ligands
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.
Protocol 1: Synthesis of a Generic Schiff Base Ligand (L)
-
Dissolve the selected primary amine (1 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (20 mL).
-
Add an equimolar amount of the desired aldehyde or ketone (1 mmol) to the solution.
-
The reaction mixture is then refluxed for a period of 2-4 hours.
-
Upon cooling, the resulting solid Schiff base ligand is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum.
-
Characterization of the synthesized ligand is typically performed using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
B. Synthesis of Dimethyltin(IV) Schiff Base Complexes
**Protocol 2: Synthesis of a Dimethyltin(IV) Schiff Base Complex (e.g., Me₂Sn(L)₂) **
-
A solution of dimethyltin dibromide (0.07 mmol) in 2 mL of dichloromethane (B109758) is prepared.
-
This solution is added to a solution of the Schiff base ligand (L) (0.148 mmol) in 3 mL of dichloromethane.
-
The reaction mixture is then stirred at 40°C for 4 hours.
-
The resulting precipitate, the dimethyltin(IV) Schiff base complex, is separated from the solution.
-
The collected solid is rinsed with petroleum ether.
-
The final product is air-dried for 24 hours.
-
Characterization of the complex is carried out using elemental analysis, IR, and NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn).
II. Quantitative Biological Activity Data
The synthesized dimethyltin(IV) Schiff base complexes have been evaluated for their antioxidant and antiproliferative activities. The quantitative data from these studies are summarized in the table below for ease of comparison.
| Compound ID | Bioactivity Type | Assay | Cell Line/Radical | IC50 / EC50 / TEAC | Reference |
| 1 | Antioxidant | CUPRAC | Cu²⁺ | 3.37 ± 0.03 | [1] |
| 2 | Antioxidant | CUPRAC | Cu²⁺ | 2.78 ± 0.04 | [1] |
| 3 | Antioxidant | CUPRAC | Cu²⁺ | 1.19 ± 0.09 | [1] |
| 4 | Antioxidant | CUPRAC | Cu²⁺ | 2.64 ± 0.07 | [1] |
| 5 | Antioxidant | CUPRAC | Cu²⁺ | 2.31 ± 0.06 | [1] |
| 2 | Antiproliferative | MTT | HCT-116 | 1.9 ± 0.2 µM | [1] |
| 2 | Antiproliferative | MTT | MCF-7 | 2.3 ± 0.3 µM | [1] |
| 2 | Antiproliferative | MTT | A-549 | 2.1 ± 0.2 µM | [1] |
| 5 | Antiproliferative | MTT | HCT-116 | 2.5 ± 0.3 µM | [1] |
| 5 | Antiproliferative | MTT | MCF-7 | 2.8 ± 0.2 µM | [1] |
| 5 | Antiproliferative | MTT | A-549 | 2.6 ± 0.3 µM | [1] |
| Me₂SnL¹ | Antiproliferative | MTT | HeLa | 15.2 ± 1.3 µM | [2] |
| Me₂SnL¹ | Antiproliferative | MTT | MCF-7 | 18.4 ± 1.9 µM | [2] |
| Me₂SnL² | Antiproliferative | MTT | HeLa | 12.8 ± 1.1 µM | [2] |
| Me₂SnL² | Antiproliferative | MTT | MCF-7 | 15.6 ± 1.5 µM | [2] |
III. Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and evaluation of bioactive compounds from this compound, and the proposed signaling pathways for their anticancer activity.
A. Experimental Workflow
B. Proposed Signaling Pathway for Apoptosis Induction
Organotin compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][4][5] This process is initiated by an increase in intracellular calcium levels, leading to mitochondrial stress, the release of pro-apoptotic factors, and subsequent activation of the caspase cascade.
C. Proposed Mechanism for G2/M Cell Cycle Arrest
Certain organotin compounds can halt the cell cycle at the G2/M checkpoint, preventing cell division.[6][7] This is often achieved by downregulating key proteins responsible for the transition from the G2 phase to mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tributyltin induces G2/M cell cycle arrest via NAD(+)-dependent isocitrate dehydrogenase in human embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of Dimethyltin Dibromide Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyltin (B1205294) dibromide (C₂H₆Br₂Sn) is an organotin compound utilized in various fields, including organic synthesis and catalysis.[1] As with any chemical substance used in research and development, particularly in contexts that may lead to pharmaceutical applications, rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. Organometallic compounds are often sensitive to air and moisture, necessitating specialized handling and analytical techniques.[2][3][4] This document provides detailed application notes and protocols for the comprehensive characterization of dimethyltin dibromide using a suite of modern analytical methods.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆Br₂Sn | [5] |
| Molecular Weight | 308.59 g/mol | [1] |
| Appearance | Grey crystalline solid | [1][6] |
| Melting Point | 75-77 °C | [1][6] |
| Boiling Point | 208-213 °C | [6][7] |
| Solubility | Hydrolyzes in water | [6][7] |
| CAS Number | 2767-47-7 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organometallic compounds in solution.[2][3] For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample manipulations should be performed in an inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques).[2][3][4]
-
Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent has been properly dried and degassed.
-
Cap the NMR tube securely. If not using a J. Young valve tube, seal the cap with parafilm.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR: Acquire spectra at 298 K. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary.
-
¹¹⁹Sn NMR: Acquire spectra using a proton-decoupled pulse sequence. Use a spectral width appropriate for tin compounds. The chemical shifts can be referenced externally to tetramethyltin (B1198279) (Me₄Sn).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton environments.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Expected Data
While specific high-resolution spectral data for this compound is not abundant in the public literature, data for the analogous dimethyltin dichloride (CAS: 753-73-1) provides a close approximation for what to expect. The substitution of chlorine with bromine will induce a downfield shift.
| Nucleus | Expected Chemical Shift (δ) for Dimethyltin Dichloride | Satellites | Key Information Provided |
| ¹H | ~1.2 ppm (in CDCl₃)[8] | ¹¹⁷Sn/¹¹⁹Sn satellites | Confirms the presence of methyl groups attached to a tin atom. The integration should correspond to 6 protons. |
| ¹³C | ~10 ppm (in CDCl₃)[9] | ¹¹⁷Sn/¹¹⁹Sn satellites | Confirms the carbon environment of the methyl groups. |
| ¹¹⁹Sn | ~138 ppm (in CDCl₃) | - | Directly probes the tin center's electronic environment. Highly sensitive to the nature of the halide substituents. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For organotin compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Electrospray Ionization (ESI-MS) can be employed.[10][11]
Experimental Protocol: GC-MS with Derivatization
Analysis of organotin halides by GC often requires a derivatization step to increase their volatility.[12][13] Ethylation using sodium tetraethylborate is a common method.[14]
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound product (e.g., 1 mg) and dissolve it in a suitable organic solvent (e.g., methanol).
-
Prepare a buffered solution (e.g., acetate (B1210297) buffer, pH 4.7).[14]
-
In a reaction vial, combine the sample solution, buffer, and an extraction solvent (e.g., hexane).[14]
-
Add the derivatizing agent, a freshly prepared 2% aqueous solution of sodium tetraethylborate (NaBEt₄).[14]
-
Vortex the mixture for approximately 30 minutes to allow the reaction to proceed. The dibromide will be converted to the more volatile diethyl dimethyltin derivative.
-
Allow the layers to separate. Carefully collect the organic (hexane) layer for analysis.[14]
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column, such as a DB-5ms.[14]
-
Injector: Splitless injection at ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Expected Data
The mass spectrum will not show the parent ion of this compound but rather its ethylated derivative, (CH₃)₂Sn(CH₂CH₃)₂. The most critical feature will be the characteristic isotopic pattern of tin, which arises from its multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[15]
| Analyte (Post-Derivatization) | Expected Molecular Ion [M]⁺ | Key Fragmentation Ions | Characteristic Feature |
| Diethyldimethyltin | m/z 208 (for ¹²⁰Sn) | m/z 179 (loss of -C₂H₅), m/z 151 (loss of -2C₂H₅, -H) | The complex isotopic cluster for all tin-containing fragments is the definitive identifier.[15] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including precise bond lengths and angles.[2][3] This is the gold standard for structural characterization of crystalline solids.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Growing single crystals suitable for diffraction can be the most challenging step.
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., hexane, chloroform) is a common method.
-
Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, is another effective technique.
-
All crystallization experiments should be conducted under an inert atmosphere.
-
-
Data Collection:
-
Select a well-formed, single crystal and mount it on a goniometer head.
-
Place the mounted crystal onto the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential degradation.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.[16]
-
Expected Data
| Parameter | Expected Information |
| Crystal System & Space Group | Defines the symmetry and packing of the molecules in the crystal lattice. |
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal. |
| Bond Lengths (e.g., Sn-C, Sn-Br) | Provides definitive proof of the connectivity and nature of the chemical bonds. |
| Bond Angles (e.g., C-Sn-C, Br-Sn-Br) | Defines the geometry around the tin center, which is expected to be tetrahedral. |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared against the theoretical values calculated from the molecular formula. Tin content can be determined separately, often by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after sample digestion.
Experimental Protocol: CHN and Sn Analysis
-
CHN Analysis:
-
Submit a small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) to an analytical facility.
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.
-
-
Tin (Sn) Analysis by ICP-MS:
-
Accurately weigh a sample of this compound.
-
Digest the sample in a strong acid mixture (e.g., nitric acid) to break down the organometallic structure and bring the tin into solution as Sn⁴⁺ ions.
-
Dilute the digested sample to a known volume.
-
Analyze the solution using ICP-MS, which measures the concentration of tin with very high sensitivity.
-
Expected Data
The experimental percentages should match the theoretical values within an acceptable margin of error (typically ±0.4%).
| Element | Theoretical Percentage (%) |
| Carbon (C) | 7.79% |
| Hydrogen (H) | 1.96% |
| Bromine (Br) | 51.79% |
| Tin (Sn) | 38.46% |
Integrated Characterization Workflow
A comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques. The following workflow illustrates the logical relationship between these methods.
Caption: An integrated workflow for the synthesis, purification, and characterization of this compound.
The logical synergy between the different analytical techniques is crucial for a definitive characterization.
Caption: Diagram showing how different analytical techniques contribute to the final product characterization.
References
- 1. Buy this compound (EVT-369705) | 2767-47-7 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Dibromodimethylstannane | C2H6Br2Sn - Ereztech [ereztech.com]
- 6. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum [chemicalbook.com]
- 9. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. agilent.com [agilent.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. research.universityofgalway.ie [research.universityofgalway.ie]
Application Note: High-Sensitivity Analysis of Organotin Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, agricultural pesticides, and antifouling agents for marine vessels.[1][2] Due to their persistence in the environment and high toxicity to both aquatic organisms and humans, sensitive and reliable analytical methods are required for their detection and quantification.[3][4][5] Tributyltin (TBT) and triphenyltin (B1233371) (TPT) are of particular concern due to their endocrine-disrupting effects at very low concentrations.[4][5] This application note details robust protocols for the speciation and quantification of various organotin compounds in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies cover sample extraction, derivatization to enhance volatility, and optimized instrumental parameters for high-sensitivity analysis.
Introduction
The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with tri-substituted forms like TBT and TPT exhibiting the highest toxicity.[6] Environmental monitoring and food safety regulations, such as the European Union's Water Framework Directive, mandate the detection of these compounds at ultra-trace levels (ng/L).[3][4]
Gas chromatography is a powerful technique for separating organotin species. However, due to their polarity and low volatility, a derivatization step is typically required to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][7] This is commonly achieved by ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents.[1][8] Coupling GC with a mass spectrometer provides the high selectivity and sensitivity needed for unambiguous identification and quantification at trace levels.
This document provides detailed protocols for analyzing organotins in various sample types, including water, sediment, and biological tissues, using GC-MS.
General Experimental Workflow
The overall process for organotin analysis involves several key stages, from sample collection to final data analysis. Proper handling and preparation are critical to ensure accurate and reproducible results.
Caption: General workflow for GC-MS analysis of organotin compounds.
Data Presentation: Quantitative Information
Table 1: Common Organotin Compounds and Abbreviations
| Compound Name | Abbreviation |
| Monobutyltin | MBT |
| Dibutyltin | DBT |
| Tributyltin | TBT |
| Tetrabutyltin | TeBT |
| Monophenyltin | MPhT |
| Diphenyltin | DPhT |
| Triphenyltin | TPT |
| Trioctyltin | TOT |
| Tricyclohexyltin | TCT |
| Tripropyltin | TPrT |
Table 2: Example GC-MS Instrumental Parameters
| Parameter | Setting 1: Water Analysis[3][4] | Setting 2: Sediment Analysis | Setting 3: Beverage Analysis[2] |
| GC System | Thermo Scientific TRACE GC Ultra | Agilent 7890B | Agilent 7890A |
| Injector | Programmable Temp. Vaporizer (PTV) | Multimode Inlet (MMI) | Split/Splitless |
| Injection Vol. | 3 µL | 1 µL | 1 µL |
| Liner | SurfaSil treated glass liner | N/A | N/A |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | Constant Flow | 1.5 mL/min | 1.2 mL/min |
| Column | TraceGOLD TG-5MS (30m x 0.25mm, 0.25µm) | Agilent VF-XMS (60m x 0.25mm, 0.25µm) | Agilent HP-5MS (30m x 0.25mm, 0.25µm) |
| Oven Program | 50°C (1 min), 25°C/min to 300°C (hold 5 min) | 40°C (1 min), 15°C/min to 310°C (hold 10 min) | 60°C (1 min), 10°C/min to 300°C (hold 5 min) |
| MS System | TSQ Quantum XLS (Triple Quad) | Agilent 7000C (Triple Quad) | Agilent 7000B (Triple Quad) |
| Ionization | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Ion Source Temp. | 280°C | 300°C | 230°C |
| Transfer Line | 300°C | 310°C | 280°C |
| Acquisition | Timed Selected Reaction Monitoring (t-SRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Table 3: Typical m/z Ions for Ethyl-Derivatized Organotins in EI Mode
| Compound (as Ethyl Derivative) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Monobutyltin (MBT) | 237 | 179 | 207, 151 |
| Dibutyltin (DBT) | 265 | 179 | 207, 237 |
| Tributyltin (TBT) | 293 | 235 | 179, 265 |
| Tetrabutyltin (TeBT) | 321 | 235 | 263 |
| Triphenyltin (TPT) | 379 | 351 | 273, 197 |
Note: The characteristic isotopic pattern of tin should be visible in the mass spectra. Ions selected may vary based on the instrument and specific derivative used.[1]
Table 4: Method Performance Data from Literature
| Matrix | Compound | Derivatization | LOD | LOQ | Recovery (%) | Reference |
| Water | TBT | Ethylation (NaBEt₄) | <0.05 ng/L | 0.05 ng/L | N/A | [3][4] |
| Sediment | TBTCl | None (direct analysis) | <0.1 ng/g | <1.5 ng/g | N/A | |
| Beverages | Various | Ethylation (NaBEt₄) | N/A | 0.1 µg/kg (sample) | 70-120 | [2] |
| Water | Various | Pentylation (Grignard) | 0.20-0.35 pg Sn | N/A | 71-109 | [8] |
| Mussel Tissue | TBT | Ethylation (NaBEt₄) | N/A | N/A | >92 | [9][10] |
Experimental Protocols
Protocol 1: Analysis of Organotins in Water Samples
This protocol is adapted from methods utilizing in-situ ethylation and liquid-liquid extraction.[3][4][11]
Caption: Workflow for the preparation of water samples.
1. Reagents & Materials:
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH (prepare fresh).[3][4]
-
Hexane or Pentane (B18724) (pesticide residue grade).[3][11]
-
Internal Standard (e.g., Tripropyltin-d21 or deuterated TBT).
-
Anhydrous sodium sulfate (B86663).
-
Separatory funnels (1 L), vials, and glassware.
2. Procedure:
-
Measure 400-500 mL of the water sample into a 1 L separatory funnel.[3][8]
-
Spike the sample with an appropriate internal standard.
-
Adjust the sample pH to approximately 5 using the acetate buffer.[3][4]
-
Immediately add 10 mL of pentane (or hexane), stopper the funnel, and shake vigorously for 10-15 minutes.[3][11]
-
Allow the phases to separate for at least 30 minutes.[11]
-
Carefully collect the upper organic layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.
-
Gently concentrate the extract to a final volume of 400-500 µL under a stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.[3]
Protocol 2: Analysis of Organotins in Sediment/Soil Samples
This protocol is based on ultrasonic extraction followed by derivatization.
Caption: Workflow for the preparation of sediment/soil samples.
1. Reagents & Materials:
-
Toluene-Methanol mixture (50:50 v/v).
-
Hydrochloric acid (HCl), 35%.
-
Deuterated TBT surrogate standard.
-
Centrifuge tubes, ultrasonic bath.
-
Derivatization reagents as described in Protocol 1.
2. Procedure:
-
Weigh approximately 4 g of the homogenized sediment sample into a centrifuge tube.
-
Spike the sample with a deuterated TBT surrogate standard solution.
-
Add 10 mL of the toluene-methanol mixture and 100 µL of 35% HCl.
-
Place the tube in an ultrasonic bath for 60 minutes to extract the organotin compounds.
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid material.
-
Carefully transfer the supernatant (the extract) to a clean vial.
-
The extract can now be derivatized. Take a measured aliquot of the extract, add buffer and the derivatizing agent (e.g., NaBEt₄), and perform a liquid-liquid extraction as detailed in Protocol 1 (steps 4-9), scaling volumes as appropriate.
Protocol 3: Analysis of Organotins in Biological Tissues
This protocol uses microwave-assisted extraction (MAE) for efficient recovery from complex biological matrices.[9]
1. Reagents & Materials:
-
Tetramethylammonium hydroxide (B78521) (TMAH), 25%.[9]
-
Acetate buffer (0.1 M, pH 4.9).[9]
-
Sodium tetrapropylborate (NaBPr₄), 2.5% in water (prepare fresh).[9] Note: Propylation is used here as an alternative to ethylation.
-
Microwave digestion/extraction system.
2. Procedure:
-
Weigh 0.15 g of dry, homogenized tissue sample into a microwave extraction vial.[9]
-
Add 4 mL of 25% TMAH to the vial.[9]
-
Perform microwave-assisted extraction (e.g., 75 W, ramp to 70°C over 1 min, hold for 4 min).[9]
-
Allow the extract to cool. Transfer a suitable aliquot (e.g., 30-300 µL) to a clean glass vial.[9]
-
Add 5 mL of acetate buffer and adjust the pH to ~5.0 if necessary.[9]
-
Add 1 mL of isooctane and 500 µL of 2.5% NaBPr₄ solution.[9]
-
Cap the vial and shake manually for 5 minutes.
-
Allow the phases to separate. Transfer the upper organic phase (isooctane) to an autosampler vial for GC-MS analysis.[9]
Conclusion
The GC-MS methods detailed in this application note provide a sensitive, selective, and reliable approach for the determination of organotin compounds in a variety of matrices. Proper sample preparation, including an effective extraction and a complete derivatization reaction, is paramount to achieving accurate and precise results. For high-throughput labs and complex matrices, the use of a triple quadrupole mass spectrometer operating in MRM or t-SRM mode is recommended to minimize interferences and achieve the low detection limits required by environmental and food safety regulations.[2][3] The protocols provided herein can be adapted and validated by individual laboratories to meet specific analytical challenges in the field of organotin analysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. arpat.toscana.it [arpat.toscana.it]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
- 10. gcms.cz [gcms.cz]
- 11. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing NMR Spectroscopy for the Study of Dimethyltin Dibromide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Dimethyltin (B1205294) dibromide, (CH₃)₂SnBr₂, is a fundamental organotin compound that serves as a versatile precursor in organometallic synthesis. Its chemistry is dominated by its Lewis acidic nature, readily forming adducts with Lewis bases and participating in redistribution or substitution reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive analytical technique for studying these reactions in solution.[1][2] It provides detailed, atom-level information on molecular structure, reaction kinetics, and equilibrium processes without the need to isolate intermediates or products.[3][4] For organotin compounds, multinuclear NMR experiments, particularly involving ¹H, ¹³C, and ¹¹⁹Sn, offer a comprehensive view of the chemical transformations occurring at and around the tin center.[5][6]
Key NMR Nuclei for Structural and Mechanistic Analysis
The utility of NMR in studying dimethyltin dibromide reactions stems from the ability to probe several magnetically active nuclei.
-
¹H NMR: The protons of the methyl groups attached to tin are sensitive reporters of the electronic environment. A change in the coordination number or the nature of the substituents on the tin atom will cause a shift in the ¹H resonance. Furthermore, the coupling between the methyl protons and the tin isotopes, specifically the two-bond coupling constant (²J(¹¹⁹Sn-¹H)), provides valuable structural information.[7][8]
-
¹³C NMR: Similar to ¹H NMR, the chemical shift of the methyl carbons is indicative of the tin's coordination environment. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is highly sensitive to the geometry and hybridization at the tin center.
-
¹¹⁹Sn NMR: As the most direct probe of the tin atom, ¹¹⁹Sn NMR is arguably the most informative technique for these studies.[6][9] The ¹¹⁹Sn chemical shift (δ) spans a very wide range and is exceptionally sensitive to the coordination number of the tin atom.[6] For instance, four-coordinate tin species resonate in a distinctly different region compared to five- or six-coordinate species, making it straightforward to identify reaction products like Lewis base adducts.[10]
Applications in Reaction Analysis
1. Structural Elucidation of Lewis Acid-Base Adducts this compound acts as a Lewis acid, reacting with Lewis bases (e.g., pyridines, phosphines, amines) to form stable five- or six-coordinate adducts. NMR spectroscopy, especially ¹¹⁹Sn NMR, can unequivocally confirm the formation and stoichiometry of these adducts in solution.[9]
2. In-Situ Reaction Monitoring and Kinetic Analysis NMR allows for the real-time, in-situ monitoring of reactions within the NMR tube.[3] By acquiring a series of spectra over time, the concentration of reactants, intermediates, and products can be quantified by integrating their respective signals. This data enables the determination of reaction rates, rate laws, and activation parameters, providing deep mechanistic insight.[5][7]
Experimental Protocols
Protocol 1: Characterization of a Lewis Base Adduct
Objective: To monitor the reaction between this compound and a Lewis base (e.g., Pyridine) and characterize the resulting adduct using ¹H and ¹¹⁹Sn NMR.
Materials:
-
This compound ((CH₃)₂SnBr₂)
-
Pyridine (B92270) (or other Lewis base)
-
Anhydrous, deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Gas-tight microliter syringe
Methodology:
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a 0.1 M solution of this compound in CDCl₃.
-
Initial Spectra: Transfer 0.6 mL of the solution to an NMR tube, seal it, and acquire ¹H and ¹¹⁹Sn NMR spectra. This is the spectrum of the four-coordinate starting material.
-
Titration: Using a microliter syringe, add 2.0 equivalents of pyridine to the NMR tube.
-
Equilibration & Final Spectra: Gently mix the sample and allow it to equilibrate for 5 minutes. Acquire final ¹H and ¹¹⁹Sn NMR spectra.
-
Analysis: Compare the initial and final spectra. Observe the change in the chemical shifts (δ) of the methyl protons (¹H) and the tin nucleus (¹¹⁹Sn). The significant upfield shift in the ¹¹⁹Sn spectrum is indicative of an increase in the coordination number of the tin atom.
Protocol 2: Kinetic Monitoring of a Substitution Reaction
Objective: To determine the reaction rate of a substitution or redistribution reaction by time-resolved ¹H NMR spectroscopy.[7]
Materials:
-
Reactants (e.g., this compound and a nucleophile)
-
Anhydrous, deuterated solvent
-
Internal Standard (e.g., Hexamethyldisiloxane - HMDSO, or another inert compound with a singlet resonance that does not overlap with reactant or product signals)
-
Temperature-controlled NMR spectrometer
Methodology:
-
Instrument Setup: Set the NMR probe to the desired reaction temperature (e.g., 298 K) and allow it to equilibrate.[4]
-
Sample Preparation: Prepare a solution of this compound and a known concentration of the internal standard in an NMR tube.
-
Reaction Initiation: Place the NMR tube in the spectrometer. After acquiring a single spectrum to confirm the initial state (t=0), swiftly inject the second reactant into the tube using a long needle syringe.
-
Data Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at regular, predetermined time intervals (e.g., every 60 seconds). It is crucial to use parameters that allow for a quick "snapshot" of the reaction, such as a single scan (ns=1) per time point.[3]
-
Data Processing: Process the arrayed spectra. For each spectrum (time point), carefully integrate the signals corresponding to a reactant and a product.
-
Kinetic Analysis:
-
Normalize the integrals of the reactant and product against the integral of the internal standard to calculate their concentrations at each time point.
-
Plot the concentration of the reactant versus time.
-
Use the appropriate integrated rate law (e.g., for first-order or second-order kinetics) to plot the data and extract the rate constant (k) from the slope of the resulting line.[5]
-
Data Presentation
Quantitative data obtained from NMR experiments should be summarized for clear interpretation. The change in chemical shift is a key indicator of a reaction.
Table 1: Representative NMR Data for the Reaction of (CH₃)₂SnBr₂ with Pyridine (py)
| Compound | Coordination No. | ¹H δ (CH₃) [ppm] | ²J(¹¹⁹Sn-¹H) [Hz] | ¹¹⁹Sn δ [ppm] |
| (CH₃)₂SnBr₂ | 4 | 1.25 | 70 | +130 |
| (CH₃)₂SnBr₂(py)₂ | 6 | 0.95 | 85 | -215 |
Note: Values are hypothetical and representative for a typical reaction in a non-coordinating solvent like CDCl₃. The ¹¹⁹Sn chemical shift is highly sensitive to changes in coordination, with higher coordination numbers generally resulting in upfield shifts (more negative ppm values).[10]
Visualizations: Workflows and Pathways
Diagrams created using the DOT language help visualize the experimental process and the chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds - Durham e-Theses [etheses.dur.ac.uk]
- 10. researchgate.net [researchgate.net]
The Role of Dimethyltin Dibromide as a Precursor in Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) is a versatile organotin compound that serves as a valuable precursor in a variety of chemical transformations. Its utility extends to the realm of multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This one-pot approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which are critical aspects in materials science and drug discovery.
These application notes provide an overview of the role of dimethyltin dibromide in MCRs, with a focus on a specific three-component reaction leading to the formation of biologically active ionic tin(IV) complexes. Detailed experimental protocols and characterization data are provided to enable researchers to replicate and adapt these methodologies for their own research endeavors.
Application 1: Synthesis of Biologically Active Ionic Tin(IV) Complexes
A notable application of this compound in MCRs is the synthesis of bis(1-allylcycloiminium) dimethyltetrabromostannate(II) complexes. This three-component reaction involves the simultaneous reaction of this compound, an N-heterocycle (such as imidazo[1,2-a]pyridine, its derivatives, or isoquinoline), and allyl bromide. The resulting ionic complexes have demonstrated significant insecticidal activity, making them promising leads for the development of new agrochemicals.
The reaction proceeds via the N-allylation of the heterocyclic amine by allyl bromide, generating a bromide ion. This bromide ion, along with the bromide from the unreacted allyl bromide, coordinates to the Lewis acidic tin center of this compound. This coordination results in the formation of a stable hexacoordinated dimethyltetrabromostannate(II) anion with an octahedral geometry, where the two methyl groups are in a trans configuration. The overall process highlights the dual role of this compound as both a precursor to the final complex and a Lewis acid catalyst that facilitates the reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a series of bis(1-allylcycloiminium) dimethyltetrabromostannate(II) complexes.
| Compound ID | N-Heterocycle | Yield (%) | Melting Point (°C) | LC₅₀ (ppm) vs. Tribolium castaneum |
| 1 | Imidazo[1,2-a]pyridine | 85 | 168-170 | 0.8 |
| 2 | 2-Methylimidazo[1,2-a]pyridine | 82 | 178-180 | 0.7 |
| 3 | 3-Methylimidazo[1,2-a]pyridine | 80 | 185-187 | 0.6 |
| 4 | Isoquinoline | 88 | 190-192 | 0.4 |
Experimental Protocol: General Procedure for the Synthesis of Bis(1-allylcycloiminium) Dimethyltetrabromostannate(II) Complexes
Materials:
-
This compound ((CH₃)₂SnBr₂)
-
Appropriate N-heterocycle (e.g., Imidazo[1,2-a]pyridine)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Procedure:
-
To a solution of the N-heterocycle (2.0 mmol) in absolute ethanol (20 mL), add this compound (1.0 mmol) and allyl bromide (2.0 mmol).
-
The reaction mixture is refluxed with constant stirring for 8-10 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting solid residue is washed thoroughly with diethyl ether to remove any unreacted starting materials.
-
The product is then recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the pure crystalline solid.
Characterization Data for Bis(1-allylimidazo[1,2-a]pyridinium) dimethyltetrabromostannate(II) (Compound 1):
-
Yield: 85%
-
Melting Point: 168-170 °C
-
Infrared (IR) ν (cm⁻¹): 3100 (aromatic C-H), 1600 (aromatic C=C), 430-560 (Sn-Me).[1]
-
¹H NMR (DMSO-d₆, δ ppm): 9.45 (d, 1H, H-5), 8.20 (d, 1H, H-8), 8.05 (s, 1H, H-2), 7.80 (t, 1H, H-7), 7.40 (t, 1H, H-6), 6.20 (m, 1H, =CH), 5.40 (d, 2H, =CH₂), 5.10 (d, 2H, N-CH₂), 1.10 (s, 6H, Sn-CH₃).
-
¹³C NMR (DMSO-d₆, δ ppm): 145.5, 135.0, 132.0, 128.0, 118.0, 115.0, 112.0 (imidazo[1,2-a]pyridine carbons), 130.0 (=CH), 120.0 (=CH₂), 55.0 (N-CH₂), 15.0 (Sn-CH₃).
-
¹¹⁹Sn NMR (DMSO-d₆, δ ppm): -250.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the three-component reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Syntheses with Dimethyltin Dibromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields in syntheses utilizing dimethyltin (B1205294) dibromide.
Troubleshooting Guide: Enhancing Reaction Yield
This guide addresses common issues encountered during syntheses involving dimethyltin dibromide, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A1: Low yield in reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze, forming inactive tin oxides or hydroxides.[1][2] This is a common cause of reduced yield.
-
Solution: Ensure all glassware is rigorously dried (flame or oven-dried) before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Reactants: The purity of this compound, the nucleophile, and solvents can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents. If necessary, purify solvents and liquid reagents by distillation.
-
-
Suboptimal Reaction Temperature: The reaction rate and the prevalence of side reactions are highly dependent on temperature.[3]
-
Solution: The optimal temperature is reaction-specific. If the yield is low, consider running small-scale trials at slightly higher or lower temperatures to find the sweet spot. For the reaction of a dimethyltin dihalide with a thiol, maintaining a low temperature (e.g., 0-10 °C) during the initial addition can minimize side reactions.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry. For nucleophilic substitution, a slight excess of the nucleophile may be beneficial, but a large excess can sometimes lead to dialkylated products or complicate purification.[4]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Loss of Product During Work-up: The desired product can be lost during extraction, washing, or purification steps.
-
Solution: Minimize emulsion formation during extractions. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. When performing column chromatography, choose the solvent system carefully to ensure good separation and avoid product loss on the column.[5]
-
Q2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge. Identifying the nature of the byproduct is key to mitigating its formation.
Common Side Reactions & Mitigation Strategies:
-
Hydrolysis of this compound: As mentioned, this leads to tin oxides/hydroxides.
-
Mitigation: Strict anhydrous conditions are paramount.
-
-
Oxidation of Nucleophiles: This is particularly relevant when using sensitive nucleophiles like thiols. For instance, dodecylthiol can be oxidized to didodecyl disulfide.[1]
-
Mitigation: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
-
Partially Substituted Intermediates: In nucleophilic substitutions, the reaction may stall after the displacement of only one bromide, leaving a mono-substituted intermediate, e.g., (CH₃)₂Sn(Nu)Br.
-
Mitigation: Ensure a sufficient amount of the nucleophile is present and allow for adequate reaction time. Increasing the reaction temperature after the initial addition may also drive the reaction to completion.
-
-
Redistribution Reactions (Kocheshkov Reaction): Organotin halides can undergo redistribution of alkyl and halide groups, especially at elevated temperatures, leading to a mixture of products like trimethyltin (B158744) bromide and methyltin tribromide.[6][7][8][9]
-
Mitigation: Use the mildest possible reaction conditions (especially temperature) that still allow for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound in synthesis?
A: this compound is primarily used as an electrophile in nucleophilic substitution reactions to introduce a dimethyltin moiety into a molecule.[10] It serves as a precursor for a wide range of other organotin compounds, such as stabilizers for PVC, catalysts, and intermediates in organic synthesis. For example, it can react with thiols to form dimethyltin bis(thiolates).[11][12][13]
Q: How does the choice of solvent affect reactions with this compound?
A: The solvent plays a critical role in determining the reaction outcome, influencing both reaction rate and product distribution. For nucleophilic substitution reactions, polar aprotic solvents like THF or toluene (B28343) are often good choices as they can dissolve the reactants and facilitate the reaction without strongly solvating the nucleophile.[14] The choice of solvent can even dictate the stoichiometry of the final product in reactions involving the formation of tin complexes.[14]
Q: What type of base should I use for nucleophilic substitution reactions with this compound?
A: In reactions where a protonated nucleophile (like a thiol) is used, a base is required to neutralize the HBr byproduct. A non-nucleophilic organic base, such as triethylamine (B128534), is a common choice.[14] It is crucial that the base does not compete with the primary nucleophile.
Q: My product is contaminated with tin byproducts. How can I effectively remove them?
A: Removing toxic organotin byproducts is a critical purification step. Several methods can be employed:
-
Filtration: In many cases, byproducts like triethylamine hydrobromide (if triethylamine is used as a base) can be removed by simple filtration.[14]
-
Aqueous Wash: While many organotin compounds have low water solubility, washing with an aqueous solution can help remove water-soluble impurities.[1]
-
Column Chromatography: Silica (B1680970) gel chromatography is a very effective method for separating the desired product from both polar and non-polar tin-containing impurities.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1][5]
Q: Can I use a phase-transfer catalyst to improve my reaction?
A: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in heterogeneous reactions where the nucleophile is an inorganic salt soluble in an aqueous phase and the this compound is in an organic phase.[15] A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophilic anion into the organic phase to react.[15][16][17][18] This can lead to faster reaction rates under milder conditions.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the yield in a typical nucleophilic substitution reaction involving a dimethyltin dihalide (using the synthesis of Bis(dodecylthio)dimethylstannane from dimethyltin dichloride as a model, which is directly analogous to reactions with this compound).
Table 1: Effect of Solvent and Base on Illustrative Yield
| Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Toluene | Triethylamine | 25 | 4 | 92 |
| THF | Triethylamine | 25 | 4 | 88 |
| Dichloromethane | Triethylamine | 25 | 4 | 85 |
| Toluene | Pyridine | 25 | 4 | 75 |
Data is illustrative and based on the synthesis of Bis(dodecylthio)dimethylstannane from dimethyltin dichloride.[14]
Experimental Protocols
Detailed Methodology for the Synthesis of Dimethyltin Dithiolates (Model Reaction)
This protocol details the synthesis of a dimethyltin dithiolate via nucleophilic substitution, using the synthesis of Bis(dodecylthio)dimethylstannane as a representative example. The same principles apply when starting with this compound.
Materials:
-
This compound (or dichloride)
-
Dodecanethiol (2 equivalents)
-
Triethylamine (2 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reactant Preparation: In the flask, dissolve this compound (1 equivalent) in anhydrous toluene. Cool the mixture to 0-5 °C using an ice bath.
-
Nucleophile Addition: In the dropping funnel, prepare a solution of dodecanethiol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.
-
Reaction: Add the thiol/triethylamine solution dropwise to the stirred this compound suspension over 1 hour, ensuring the temperature is maintained below 10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrobromide.
-
Wash the solid precipitate with a small amount of dry toluene.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the synthesis of dimethyltin dithiolates.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. US3925309A - Dimethyltin esters - Google Patents [patents.google.com]
- 13. 2-Ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | C22H44O4S2Sn | CID 9576130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. researchpublish.com [researchpublish.com]
Troubleshooting low conversion rates in organotin catalysis
Welcome to the Technical Support Center for Organotin Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during experiments involving organotin catalysts.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during organotin-catalyzed reactions.
Q1: My reaction conversion is very low. What is the most common reason when using organotin catalysts?
A1: The most frequent cause of low conversion is catalyst deactivation due to hydrolysis. Organotin catalysts, especially common variants like dibutyltin (B87310) dilaurate (DBTDL), are sensitive to moisture.[1][2] Trace amounts of water in your reagents or solvent can hydrolyze the catalyst, rendering it inactive.[1] For instance, conventional DBTDL can lose approximately 40% of its activity after 30 days of exposure to 75% relative humidity.[1]
Q2: How can I be sure that my catalyst is active and my reagents are dry?
A2: To ensure the activity of your catalyst, it is best to use a freshly opened bottle or a sample that has been stored under strictly anhydrous conditions. For reagents and solvents, it is crucial to follow rigorous drying protocols. Solvents should be dried over activated molecular sieves or distilled from an appropriate drying agent. A detailed protocol for ensuring anhydrous conditions is provided in the "Experimental Protocols" section of this guide.
Q3: I am working with a tin-catalyzed silicone, and it's not curing properly. What could be the issue?
A3: For tin-catalyzed silicones, which rely on a condensation cure mechanism, improper curing is often linked to environmental conditions or contamination.[3]
-
Low Humidity: These systems require moisture from the air to cure. Very dry conditions can significantly slow down or stall the curing process.[3]
-
Cure Inhibition: Contamination from sulfur-containing compounds (e.g., in certain clays (B1170129) or latex gloves) can inhibit the catalyst.[3]
-
Catalyst Separation: Some liquid tin catalysts can separate upon standing. Ensure the catalyst is vigorously shaken before use.[3]
Q4: Can acidic impurities in my starting materials affect the catalyst?
A4: Yes, catalyst deactivation can occur if an excess of acidic functional groups is present in the reaction mixture.[2] These acidic groups can displace the active ligands on the organotin complex, forming inactive salts. This is a potential issue when using starting materials with high acid numbers.[2]
Q5: Are there organotin catalysts that are less sensitive to water?
A5: Yes, significant advancements have been made in developing hydrolysis-resistant organotin catalysts. For example, modified dialkyltin complexes, such as D-60, are engineered with steric shielding to physically block water from accessing the tin center.[1] These catalysts maintain high activity even in the presence of moisture, with some retaining over 92% of their activity after 30 days at 75% relative humidity.[1]
Troubleshooting Guide
If you are experiencing low conversion rates, follow this systematic guide to identify and resolve the issue.
Step 1: Catalyst Integrity Check
-
Source and Storage: Was the catalyst from a new, sealed container or one that has been opened for a while? Old or improperly stored catalysts are prone to deactivation.
-
Visual Inspection: Are there any signs of precipitation or color change in the catalyst solution? This could indicate degradation.
-
Activity Test: If you suspect catalyst deactivation, you can perform a small-scale control reaction with fresh, anhydrous reagents to test its activity. A detailed protocol for comparing catalyst performance is available in the "Experimental Protocols" section.
Step 2: Reagent and Solvent Purity
-
Anhydrous Conditions: Are you certain that your solvents and reagents are rigorously dried? Water is a primary culprit for catalyst deactivation. Refer to our protocol for preparing anhydrous reagents.
-
Substrate Purity: Could your starting materials contain impurities that act as catalyst poisons? Common poisons for organometallic catalysts include sulfur and certain nitrogen-containing compounds.[4]
-
Acidic Impurities: Have you checked the acid number of your starting materials? High acidity can neutralize the catalyst.[2]
Step 3: Reaction Conditions
-
Temperature: Is the reaction temperature optimal for the specific catalyst and reaction type? While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[5] For many esterification reactions, temperatures above 180°C are common, while some transesterifications can be performed at lower temperatures.[5]
-
Catalyst Loading: Is the catalyst concentration appropriate? While a higher catalyst loading can increase the reaction rate, an excessive amount may not lead to a significant improvement and can complicate purification.
-
Mixing: Is the reaction mixture being agitated effectively? In heterogeneous reactions, poor mixing can lead to mass transfer limitations.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in organotin-catalyzed reactions.
Caption: A step-by-step workflow for diagnosing low conversion rates.
Data Presentation
The choice of catalyst and reaction parameters significantly impacts the conversion rate. The following tables provide comparative data to aid in catalyst selection and process optimization.
Table 1: Comparative Reactivity of Organotin Catalysts in Esterification
This table summarizes the performance of various organotin catalysts in the esterification of oleic acid and glycerol.
| Catalyst | Chemical Formula | Reactivity Order | Apparent Rate Constant (kapp) h-1 |
| Butyltin trichloride (B1173362) | BuSnCl₃ | 1 | -0.6237 |
| Dibutyltin dilaurate | Bu₂Sn(Lau)₂ | 2 | Not Reported |
| Dibutyltin dichloride | Bu₂SnCl₂ | 3 | Not Reported |
| Dibutyltin oxide | Bu₂SnO | 4 | Not Reported |
| Butylstannoic acid | BuSnO(OH) | 5 | Not Reported |
| Reaction Conditions: 180°C, oleic acid/glycerol/catalyst molar ratio of 1/1/0.01. Data sourced from a comparative study on esterification.[6] |
The higher Lewis acidity of butyltin trichloride contributes to its superior performance in this specific application.[6]
Table 2: Performance of Standard vs. Hydrolysis-Resistant Catalyst in a Polyurethane System
This table compares the performance of a standard organotin catalyst (DBTDL) with a hydrolysis-resistant catalyst (D-60) in a solvent-free polyurethane system under high humidity (85% RH).
| Parameter | D-60 System | DBTDL System |
| Tack-Free Time (25°C) | 2.1 hrs | >16 hrs (incomplete) |
| Through-Cure Time | 8 hrs | 4.2 |
| Adhesion (Pull-off, MPa) | 6.8 | Severe at edges |
| Blistering after 7-day H₂O Immersion | None | 76% |
| Data sourced from a study on moisture-tolerant polyurethane coatings. |
The data clearly demonstrates the advantage of using a hydrolysis-resistant catalyst in environments where moisture is a concern.
Key Signaling Pathways and Mechanisms
Understanding the underlying mechanisms of catalysis and deactivation is crucial for effective troubleshooting.
General Lewis Acid Mechanism for Esterification
Organotin catalysts typically function as Lewis acids in esterification reactions. The tin center coordinates with the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[6]
References
Technical Support Center: Purification of Products Synthesized with Dimethyltin Dibromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using dimethyltin (B1205294) dibromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about when working with dimethyltin dibromide?
A1: The most common impurities include unreacted this compound, hydrolysis products such as dimethyltin oxides or hydroxides, and byproducts from the specific reaction being performed.[1] The presence of moisture can lead to the formation of these hydrolysis products.[1][2]
Q2: What are the safety precautions I should take when handling this compound and its derivatives?
A2: this compound is toxic and corrosive.[3][4][5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[3][4][5] For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q3: How can I detect the presence of organotin impurities in my sample?
A3: Several analytical techniques can be used to detect and quantify organotin impurities. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS).[1][7][8][9]
Q4: What is the best general approach for removing organotin impurities?
A4: There is no single best method, as the optimal technique depends on the properties of your desired product and the nature of the impurities. Common strategies include aqueous washes (e.g., with potassium fluoride), chromatography on silica (B1680970) gel or modified silica gel, and recrystallization.[3][10][11]
Troubleshooting Guides
Issue 1: Residual Tin Detected After Standard Silica Gel Chromatography
Symptom: ¹H NMR or other analytical methods show the presence of tin-containing impurities even after purification by standard flash chromatography on silica gel.
Possible Cause: Organotin compounds can sometimes co-elute with the desired product on standard silica gel, or they may be too nonpolar to be effectively retained.
Solutions:
-
Modified Silica Gel Chromatography:
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective in removing organotin impurities, often reducing them to below 15 ppm.[3][4]
-
Potassium Fluoride (B91410)/Silica Gel: A stationary phase of 10% (w/w) potassium fluoride on silica can also be used and has been reported to reduce organotin levels to around 30 ppm.[5][7] Be aware that KF is hygroscopic, which may affect the performance of the stationary phase over time.[4]
-
Triethylamine-Treated Silica Gel: Deactivating the silica gel by pre-treating it with a solution containing 2-5% triethylamine (B128534) can help in removing organotin byproducts.[3][7][10]
-
-
Aqueous Work-up Prior to Chromatography:
Issue 2: Formation of an Emulsion or Precipitate During Aqueous Work-up
Symptom: During the aqueous wash (e.g., with KF solution), an emulsion or a solid precipitate forms at the interface between the organic and aqueous layers, making separation difficult.[3]
Possible Cause: The formation of insoluble organotin salts, such as tributyltin fluoride (Bu₃SnF) when using KF, is a common cause of this issue.[3]
Solution:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite. This will remove the solid precipitate. The filtrate can then be returned to a separatory funnel for separation of the aqueous and organic layers.[3][10]
Issue 3: The Desired Product is a Solid and Contaminated with Tin Impurities
Symptom: The isolated solid product is found to be contaminated with organotin residues.
Solution:
-
Recrystallization: Recrystallization is a very effective method for purifying solid compounds from soluble impurities like organotin residues.[12]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[12] Common solvents for recrystallization include hexanes, ethanol, ethyl acetate, and their mixtures.[1]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.[6][13]
-
-
Slurrying: Slurrying the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., methyl tert-butyl ether), followed by filtration, can also significantly reduce tin contamination.[3]
Quantitative Data on Purification Methods
The following table summarizes the reported efficiencies of various methods for removing organotin residues.
| Purification Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [3][4] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [5][7] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [3] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[10]
-
Precipitate Formation: An insoluble white precipitate of organotin fluoride may form at the interface.[3]
-
Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite.[3][10]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is often not necessary.[3]
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your preferred method (dry packing or slurry packing).
-
Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Protocol 3: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system where the product has high solubility when hot and low solubility when cold.
-
Dissolution: In a flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6][13]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For maximum recovery, the flask can then be placed in an ice bath.[6][13]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Allow the crystals to air dry completely to remove any residual solvent.
Visualizations
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. bvchroma.com [bvchroma.com]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. athabascau.ca [athabascau.ca]
Technical Support Center: Managing the Toxicity of Organotin Reagents in the Laboratory
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of highly toxic organotin reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with organotin compounds?
A1: Organotin compounds are highly toxic and can be absorbed through the skin, inhalation, or ingestion. The toxicity level varies based on the organic groups attached to the tin atom, with trimethyltin (B158744) and triethyltin (B1234975) compounds being the most toxic.[1][2] Acute exposure can lead to skin and eye irritation, respiratory problems, gastrointestinal issues, and neurological damage.[3] Severe exposure to certain organotins can be fatal. Long-term or chronic exposure may result in persistent neurological problems and can also disrupt the endocrine system.[4][5]
Q2: What are the initial symptoms of organotin exposure?
A2: Early symptoms of organotin poisoning can include skin and eye irritation, headaches, dizziness, nausea, and vomiting.[6][7][8] In more severe cases, neurological symptoms such as memory loss, confusion, convulsions, and even coma can occur.[7][8] It is critical to seek immediate medical attention if any of these symptoms appear after handling organotin reagents.
Q3: What personal protective equipment (PPE) is mandatory when working with organotin reagents?
A3: Due to their high toxicity, a comprehensive suite of PPE is required. This includes a flame-retardant lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical safety goggles or a full-face shield.[9][10] All work with organotin compounds must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]
Q4: How should I properly store organotin compounds?
A4: Organotin reagents should be stored in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area. They should be kept separate from incompatible materials such as strong oxidizing agents. Many organotin compounds are air-sensitive and are supplied in Sure/Seal™ bottles, which require handling under an inert atmosphere.[10]
Q5: What is the correct immediate response to an accidental exposure to an organotin compound?
A5: In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove all contaminated clothing.[4][9]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air at once and seek immediate medical help.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
Troubleshooting Guides
Problem: A small spill of an organotin reagent has occurred inside the chemical fume hood.
-
Solution:
-
Ensure the fume hood sash is kept as low as possible.
-
Alert others in the laboratory and restrict access to the area.
-
Wearing appropriate PPE, confine the spill using an absorbent material like vermiculite (B1170534) or a commercial spill kit.[11]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone (B3395972) or dichloromethane), collecting all rinses as hazardous waste.
-
Follow up with a decontamination wash using bleach or a 20% nitric acid solution, allowing it to sit for several hours before rinsing with water.[4][12]
-
Report the incident to the laboratory supervisor and the institution's environmental health and safety department.[11]
-
Problem: I need to clean glassware that has been in contact with organotin compounds.
-
Solution:
-
If the glassware contains residual reactive organotin reagents, first quench the contents with a 1M sodium fluoride (B91410) (NaF) solution to precipitate the less soluble tin fluorides.[4][13]
-
In a chemical fume hood, rinse the glassware thoroughly with an organic solvent such as acetone or dichloromethane (B109758) to remove the majority of the organotin residues.[4]
-
Collect all solvent rinses in a designated "Organotin Waste" container.[4][10]
-
Immerse the rinsed glassware in a decontamination bath of commercial bleach or 20% nitric acid for at least 12 hours. This will oxidize the residual organotins to less toxic inorganic tin species.
-
After soaking, carefully remove the glassware, rinse with deionized water, and then wash using standard laboratory procedures.
-
The decontamination bath should be disposed of as hazardous waste.[4]
-
Data Presentation
Table 1: Occupational Exposure Limits for Organotin Compounds (as Tin)
| Organization | Exposure Limit (TWA - 8-hour) | STEL (15-minute) | Notes |
| OSHA (PEL) | 0.1 mg/m³ | Not specified | Permissible Exposure Limit.[14] |
| NIOSH (REL) | 0.1 mg/m³ | Not specified | Recommended Exposure Limit (applies to all organic tin compounds except cyhexatin).[14] |
| ACGIH (TLV) | 0.1 mg/m³ | 0.2 mg/m³ | Threshold Limit Value.[14] |
| CAL/OSHA (PEL) | 0.1 mg/m³ | 0.2 mg/m³ |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with Organotin Compounds
-
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.
-
Materials:
-
Contaminated glassware
-
1M Sodium Fluoride (NaF) solution (for quenching)
-
Acetone or Dichloromethane (DCM)
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid
-
Designated hazardous waste containers for organotin waste
-
Appropriate PPE (chemical-resistant gloves, lab coat, safety goggles)
-
-
Procedure:
-
Initial Quenching: In a chemical fume hood, add 1M NaF solution to the glassware containing residual reactive organotin reagents. Allow to stir for 30 minutes to precipitate organotin fluorides.[4][13]
-
Solvent Rinse: Decant the quenching solution into the organotin waste container. Rinse the glassware multiple times with acetone or DCM to remove the bulk of the organic residues. Collect all rinses in the designated hazardous waste container.[4]
-
Oxidative Decontamination: Prepare a decontamination bath of either commercial bleach or 20% nitric acid in a suitable container within the fume hood. Immerse the rinsed glassware in the bath and allow it to soak for a minimum of 12 hours.[4]
-
Final Cleaning: Carefully remove the glassware from the decontamination bath, rinse thoroughly with deionized water, and then proceed with standard washing procedures.
-
Waste Disposal: The decontamination bath and all solvent rinses must be disposed of as hazardous waste according to institutional guidelines.[4]
-
Protocol 2: Neutralization and Disposal of Liquid Organotin Waste
-
Objective: To reduce the toxicity of liquid organotin waste before final disposal.
-
Materials:
-
Liquid organotin waste
-
Commercial bleach (sodium hypochlorite solution)
-
Large, suitable container for the treatment process
-
Stir plate and stir bar
-
pH paper or pH meter
-
Designated hazardous waste container
-
-
Procedure:
-
Segregation: Ensure the organotin waste is not mixed with other incompatible waste streams.[4]
-
Oxidation: In a chemical fume hood, slowly and in small portions, add commercial bleach to the organotin waste while stirring. This reaction can be exothermic, so monitor the temperature. The goal is to oxidize the organotin compounds to less toxic inorganic tin species.[4]
-
Reaction Time: Allow the mixture to stir for several hours (overnight is recommended) to ensure complete oxidation.[4]
-
Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[4]
-
Disposal: Even after treatment, the waste should be considered hazardous. Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for disposal according to your institution's guidelines.[4]
-
Visualizations
Caption: Workflow for responding to a small organotin spill.
Caption: Experimental workflow for decontaminating glassware.
References
- 1. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. delvallelab.weebly.com [delvallelab.weebly.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Strategies for the Removal of Organotin Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic organotin byproducts from reaction mixtures.
Troubleshooting Guide
Issue 1: Persistent Organotin Contamination in the Final Product After Standard Work-up
-
Possible Causes:
-
Incomplete Precipitation of Organotin Fluorides: The fluoride (B91410) source, such as potassium fluoride (KF), may not have been used in sufficient excess, or the stirring time was inadequate for a complete reaction.[1]
-
Formation of Emulsions: Emulsions during the aqueous work-up can trap organotin residues in the organic layer.[1]
-
Co-elution during Chromatography: The polarity of the organotin byproducts might be too similar to the desired product, leading to incomplete separation on a standard silica (B1680970) gel column.[1]
-
Presence of Non-Halide Tin Species: Unreacted organotin hydrides (e.g., Bu₃SnH) or hexaalkylditins (e.g., Bu₃SnSnBu₃) are not efficiently removed by a simple KF wash.[2]
-
-
Solutions:
-
Optimize Fluoride Treatment: Increase the excess of the aqueous KF solution (e.g., use a saturated solution instead of 1M) and prolong the stirring time (from one hour to overnight).[1] Using cesium fluoride (CsF) can also be more effective.[1] After stirring, it is crucial to filter the entire mixture through a pad of Celite® to remove the precipitated solids before extraction.[1][3]
-
Break Emulsions: Add brine (a saturated NaCl solution) to the separatory funnel to help break up any emulsions that have formed.[1]
-
Modify Chromatographic Conditions: Use silica gel treated with 2-5% triethylamine (B128534) in the eluent for flash chromatography to improve separation and minimize product degradation.[1][3] Alternatively, a stationary phase composed of 10% w/w anhydrous potassium carbonate and silica gel has been shown to reduce organotin impurities to below 15 ppm.[4][5]
-
Pre-treat with Iodine: If Bu₃SnH or Bu₃SnSnBu₃ are suspected, pre-treat the reaction mixture with iodine (I₂) to convert these species to Bu₃SnI, which can then be effectively removed by the standard KF wash.[2][3]
-
Issue 2: Significant Product Loss During Purification
-
Possible Causes:
-
Adsorption onto Precipitate: The desired product may adsorb onto the solid organotin fluoride precipitate or the Celite® used for filtration.[2]
-
Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Product Solubility in Aqueous Phase: The product may have some solubility in the aqueous layers, leading to losses during extraction.[1]
-
-
Solutions:
-
Thorough Washing: After filtering off the precipitated tin fluoride, wash the filter cake (Celite® pad) thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[2]
-
Deactivate Silica Gel: Before chromatography, treat the silica gel with triethylamine in the eluent to neutralize its acidity.[2] Using a less acidic stationary phase, such as alumina, is another alternative.
-
Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] For products with significant water solubility, consider non-aqueous purification methods.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing organotin byproducts?
A1: The most widely recommended and effective method is treating the reaction mixture with an aqueous solution of potassium fluoride (KF).[1] This procedure converts organotin halides and other byproducts into highly insoluble and polymeric organotin fluorides (e.g., Bu₃SnF), which can then be easily removed by filtration.[6][7][8]
Q2: How can I detect if my purified product is still contaminated with organotin residues?
A2: The most reliable method for detecting trace organotin impurities is ¹H NMR spectroscopy.[1] The characteristic signals for tributyltin or trimethyltin (B158744) groups are typically found in the upfield region of the spectrum (approximately 0.8-1.5 ppm).[1] For highly sensitive quantitative analysis, especially at parts-per-million (ppm) levels required for pharmaceutical applications, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are necessary.[1]
Q3: Are there alternatives to using fluoride for organotin removal?
A3: Yes, several alternatives exist.
-
Chromatography on Treated Silica: Flash chromatography using a silica gel column pre-treated with 2-5% triethylamine is a quick and effective method.[1][3]
-
Chemical Scavengers: Reagents such as trimethylaluminum (B3029685) (AlMe₃) or aqueous sodium hydroxide (B78521) (NaOH) can convert organotin byproducts into nonpolar (Bu₃SnMe) or polar (Bu₃SnOH) species, respectively, which can then be more easily separated by chromatography or extraction.[3]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[5][9]
-
Polymer-Supported Reagents: Using polymer-supported tin reagents simplifies purification to a simple filtration, although the initial cost of these reagents may be higher.[7]
Q4: My product is water-sensitive. What non-aqueous removal methods can I use?
A4: For water-sensitive compounds, several non-aqueous methods are effective.
-
Chromatography with Treated Silica: Filtering the crude mixture through a plug of silica gel with an eluent containing 2-5% triethylamine is a primary choice.[2]
-
Potassium Carbonate/Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica has proven highly effective.[4][5]
-
Recrystallization: For solid products, recrystallization can be a very powerful purification technique.[10] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) before recrystallization can further reduce tin contamination.[10]
Summary of Removal Methodologies
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash & Filtration | >95%[1] | High efficiency, cost-effective, simple procedure.[1] | May not be suitable for water-sensitive compounds; can form emulsions.[1] |
| Flash Chromatography (Silica Gel) | 90-99%[1] | Widely applicable, can separate a range of impurities. | Can be time-consuming, potential for product degradation on acidic silica.[1] |
| Flash Chromatography (Et₃N-treated Silica) | >98%[1] | Minimizes product degradation, improves separation.[1][3] | Requires pre-treatment of the stationary phase.[1] |
| Flash Chromatography (K₂CO₃/Silica) | Reduces to <15 ppm[4][5] | Highly effective, cheaper than KF, stationary phase is storable.[4] | Requires preparation of the mixed stationary phase. |
| Chemical Scavengers (e.g., AlMe₃, NaOH) | >95%[1] | Effective for specific types of organotin byproducts.[3] | Reagents can be hazardous and may not be compatible with all functional groups.[1] |
| Polymer-Supported Tin Reagents | >99%[1] | Simplifies purification to a simple filtration.[7] | Higher initial cost of reagents, may have lower reactivity.[1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash and Filtration
-
Dilution: Upon reaction completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the solution to a flask or separatory funnel and add an equal volume of a saturated aqueous KF solution.
-
Stirring: Stir the biphasic mixture vigorously for a minimum of one hour. An overnight stir may be necessary for difficult-to-remove residues.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid, white precipitate of organotin fluoride.[5] Wash the filter pad thoroughly with the organic solvent to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Final Washes: Wash the organic layer sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to achieve a final concentration of 2-5% (v/v).[1]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity to separate the desired product from the organotin byproducts. A gradient elution is often effective.[1]
-
Collection: Collect the fractions containing the pure product and concentrate them in vacuo.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting an organotin removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 9. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Impact of solvent choice on the reactivity of Dimethyltin dibromide
Technical Support Center: Dimethyltin (B1205294) Dibromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of Dimethyltin dibromide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound, (CH₃)₂SnBr₂, is a versatile organotin compound. Its reactivity is primarily governed by the Lewis acidic nature of the tin center. It can undergo several types of reactions, including:
-
Lewis Acid-Base Adduct Formation: It readily coordinates with Lewis bases (donor solvents, halides, etc.).
-
Hydrolysis: It is sensitive to moisture and hydrolyzes in the presence of water.[1][2] The hydrolysis can lead to the formation of various hydroxo and oxo species.[3][4][5]
-
Redistribution Reactions: In the presence of other organotin compounds, it can participate in redistribution (scrambling) reactions to form new organotin species.[6][7]
-
Substitution Reactions: The bromide ligands can be displaced by other nucleophiles.
Q2: How does the choice between aprotic and protic solvents affect reactivity?
A2: The choice between aprotic and protic solvents has a significant impact on the stability and reaction pathways of this compound.
-
Aprotic Solvents: In aprotic solvents (e.g., benzene, chloroform, acetonitrile), the reactivity is influenced by the solvent's polarity and coordinating ability.[6][7] Non-coordinating aprotic solvents are often preferred for reactions where the Lewis acidity of the tin center is crucial. Polar aprotic solvents can accelerate reactions by stabilizing charged intermediates or transition states.[7][8]
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can react with this compound. Due to its moisture sensitivity, it hydrolyzes in water.[1][2] In alcohols, alcoholysis may occur. These solvents can also solvate the tin center and the bromide ions, influencing reaction equilibria and rates.[9][10] For instance, the reaction between this compound and Tetraethylammonium bromide yields different products in water compared to a chloroform/hexane mixture.[9]
Q3: How does solvent polarity influence reaction rates?
A3: Solvent polarity can significantly alter reaction rates. For reactions involving a change in charge distribution between reactants and the transition state, polar solvents tend to accelerate rates by stabilizing the more charged species.[8][11] For the redistribution reaction between tetramethyltin (B1198279) and dimethyltin dichloride (a close analog), the second-order rate constant is proportional to the dielectric constant of the aprotic solvent used.[6][7] This suggests a transition state that is more polarized than the reactants.[7]
Q4: What happens when this compound is dissolved in water?
A4: this compound is sensitive to moisture and will hydrolyze in water.[1][2] The hydrolysis process is complex and can result in the formation of various soluble intermediates, including species like [(CH₃)₂SnOH]⁺ and [((CH₃)₂Sn)₂(OH)₂]²⁺, before eventually leading to the precipitation of larger polycondensed species.[4][5] This reactivity makes it crucial to use dry solvents and inert atmospheres for most applications.
Q5: How does the coordinating ability of a solvent affect the Lewis acidity of the tin center?
A5: The Lewis acidity of this compound is a key driver of its reactivity. Coordinating solvents (donor solvents) are Lewis bases that can interact with the tin atom. This coordination can either decrease the effective Lewis acidity of the tin center by forming a stable adduct or, in some cases, enhance the lability of the bromide ligands, thereby promoting reactivity.[3][12] The strength of this interaction depends on the donor strength of the solvent. For instance, the coupling constant ²J(Sn-H) in NMR spectra, which is related to the coordination at the tin atom, shows significant changes for dimethyltin dihalides in solvents of varying coordinating ability.[3][7]
Troubleshooting Guide
Problem 1: My reaction is slow or not proceeding.
| Possible Cause | Suggested Solution |
| Poor Solubility | The reactants may not be sufficiently dissolved. Consult the solubility data (see Table 1) and consider a solvent that better solubilizes all components. |
| Incorrect Solvent Polarity | The reaction may proceed through a charged transition state that requires stabilization. If using a nonpolar solvent, try switching to a polar aprotic solvent like acetonitrile (B52724) or DMF.[7][8] |
| Solvent Inhibition | A strongly coordinating solvent (e.g., DMSO, HMPA) might be deactivating the tin center by forming a very stable adduct, reducing its Lewis acidity.[12] Consider a less coordinating solvent like dichloromethane (B109758) or toluene. |
| Reactant Stabilization | The solvent may be stabilizing the reactants more effectively than the transition state, increasing the activation energy.[8] A solvent screen with varying polarities and coordinating abilities may be necessary to find optimal conditions.[13] |
Problem 2: I am observing unexpected side products.
| Possible Cause | Suggested Solution |
| Hydrolysis | Traces of water in the reactants or solvent can cause hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] |
| Solvent-Dependent Reaction Pathway | The solvent may not be inert and could be directing the reaction towards an alternative pathway. For example, the reaction of (CH₃)₂SnBr₂ with Et₄NBr yields (Et₄N)[SnMe₂Br₃] in water, but (Et₄N)₂[SnMe₂Br₄] in a CHCl₃/hexane mixture.[9] Re-evaluate if the chosen solvent is appropriate for the desired transformation. |
| Redistribution/Decomposition | At elevated temperatures, Dimethyltin compounds can undergo redistribution or decomposition reactions.[14] If heating, consider if the temperature is too high or if the reaction time is too long. Analyze byproducts to identify potential redistribution products. |
Data Presentation
Table 1: Solubility of Dimethyltin Dichloride (as an analog for this compound) in Selected Organic Solvents at Various Temperatures.
Data adapted from a study on Dimethyltin dichloride, which is expected to have similar solubility trends.[15]
| Temperature (K) | Tetrahydrofuran (THF) | Toluene | n-Hexane | Ethanol | Methanol |
| 268.15 | High | Moderate | Low | Moderate | High |
| 298.15 | High | Moderate | Low | Moderate | High |
| 313.15 | High | High | Low | High | High |
| General solubility order observed: THF > Methanol > Ethanol > Toluene > n-Hexane. |
Table 2: Effect of Solvent on the Rate of a Redistribution Reaction.
Data from a kinetic study of the reaction: Me₄Sn + Me₂SnCl₂ → 2Me₃SnCl. The dibromide analog is expected to follow similar trends where reaction rate increases with solvent polarity.[6][7]
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 35°C (10⁻⁴ M⁻¹s⁻¹) |
| Benzene | 2.27 | 0.05 |
| Bromobenzene | 5.40 | 0.61 |
| Chlorobenzene | 5.62 | 0.81 |
| Pyridine | 12.3 | 2.50 |
| Acetone | 20.7 | 10.3 |
| Acetonitrile | 37.5 | 39.7 |
| A clear trend is visible: as the dielectric constant of the aprotic solvent increases, the reaction rate constant increases significantly. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of a Redistribution Reaction
This protocol is adapted from the study of the redistribution reaction between tetramethyltin and dimethyltin dichloride and can be applied to study the solvent effects on the corresponding this compound system.[6][7]
-
Preparation: Ensure all glassware is oven-dried. All solvents must be anhydrous.
-
Reactant Solutions: Prepare stock solutions of this compound and Tetramethyltin in the desired anhydrous aprotic solvent within an NMR tube. The concentrations should be chosen to allow for convenient monitoring by ¹H NMR (e.g., 0.1-0.5 M).
-
Initiation: Place the sealed NMR tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 35°C).
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals. Monitor the decrease in the intensity of the signals for the methyl protons of the reactants and the increase in the signal for the methyl protons of the product, Trimethyltin bromide.
-
Data Analysis: Integrate the relevant peaks at each time point. The concentrations of reactants and products can be determined from the relative integrations. For a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting line will be the rate constant, k.
-
Solvent Screening: Repeat steps 2-5 for a range of anhydrous aprotic solvents with varying dielectric constants (e.g., Toluene, Chloroform, THF, Acetone, Acetonitrile) to determine the effect of solvent polarity on the reaction rate.
Protocol 2: Investigating Hydrolysis via Potentiometric Titration
This protocol provides a general method to study the formation of hydrolysis products of this compound in an aqueous solution, based on methods used for analogous compounds.[5]
-
Solution Preparation: Prepare a stock solution of this compound in a slightly acidic aqueous medium with a constant ionic strength (e.g., 0.1 M NaBrO₄ or NaNO₃) to prevent initial hydrolysis.
-
Titration Setup: Place a known volume of the this compound solution in a thermostatted vessel. Use a calibrated pH electrode to monitor the hydrogen ion concentration.
-
Titration: Titrate the solution with a standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution. Record the pH (or EMF) after each addition of the titrant.
-
Data Analysis: Plot the titration curve (pH vs. volume of NaOH added). The data can be analyzed using computer programs (e.g., LETAGROP, HYPERQUAD) to determine the stoichiometry and formation constants of the various hydroxo species formed in solution (e.g., [(CH₃)₂SnOH]⁺, [((CH₃)₂Sn)₂(OH)₂]²⁺).[5]
Visualizations
Caption: Workflow for selecting a suitable solvent for reactions involving this compound.
Caption: Solvent-dependent product formation in the reaction of (CH₃)₂SnBr₂ with Et₄NBr.[9]
Caption: Proposed four-center transition state for redistribution reactions, enhanced by polar solvents.[7]
References
- 1. This compound CAS#: 2767-47-7 [amp.chemicalbook.com]
- 2. 2767-47-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Item - Theoretical and Experimental Study of Tri- and Tetrahalodiorganostannate(IV) Salts. Solvent Dependence in the Reaction of this compound with Tetraethylammonium Bromide - American Chemical Society - Figshare [acs.figshare.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. arxiv.org [arxiv.org]
- 12. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Catalytic Reactions with Dimethyltin Dibromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethyltin (B1205294) dibromide as a catalyst. The focus is on improving the selectivity of these reactions to ensure the desired product is obtained with high purity.
Troubleshooting Guides
Poor selectivity in catalytic reactions involving dimethyltin dibromide can often be traced back to specific experimental parameters. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Regioselectivity in Acylation/Alkylation of Polyols | Presence of Moisture: Water can hydrolyze the this compound catalyst, leading to the formation of less selective tin species. | Ensure all reactants, solvents, and glassware are rigorously dried. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Catalyst Loading: Too high or too low a concentration of the catalyst can affect the formation of the desired tin-substrate intermediate, leading to a loss of selectivity. | Optimize the catalyst loading for your specific substrate and reaction conditions. Start with a recommended loading (e.g., 0.1 mol%) and perform a systematic study to find the optimal concentration. | |
| Sub-optimal Reaction Temperature: The temperature can influence the relative rates of competing reaction pathways. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For many regioselective acylations, lower temperatures may favor the desired product. | |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can impact the catalyst's Lewis acidity and the stability of intermediates, thereby affecting selectivity. | Experiment with a range of aprotic solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile). The choice of solvent can influence the stereochemical presentation of the substrate to the catalyst. | |
| Formation of Side Products in Polyurethane Synthesis | Reaction with Water (in waterborne systems): The isocyanate component can react with water, leading to the formation of urea (B33335) and CO2 gas, which competes with the desired urethane (B1682113) formation. | While dimethyltin compounds are active, consider catalysts with higher selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction. Zirconium-based catalysts have shown promise in this area.[1] |
| Allophanate and Biuret Formation: At higher temperatures, the isocyanate can react with the newly formed urethane or urea linkages to create cross-linked side products. | Maintain a controlled reaction temperature. The use of a highly selective catalyst can allow for lower reaction temperatures, minimizing these side reactions. | |
| Inconsistent Selectivity Between Batches | Catalyst Degradation: Improper storage or handling of this compound can lead to its decomposition, resulting in variable catalytic activity and selectivity. | Store this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place. |
| Variability in Reagent Purity: Impurities in substrates or solvents can interfere with the catalytic cycle. | Use high-purity reagents and solvents. Consider purifying critical reagents before use. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound acts as a catalyst and how does this relate to selectivity?
A1: this compound primarily functions as a Lewis acid catalyst. The tin center coordinates to an electrophilic site on the substrate, typically a carbonyl oxygen in esterification or acylation reactions. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Selectivity, particularly regioselectivity in reactions with poly-functional molecules like carbohydrates, is achieved through the formation of a transient tin-substrate complex. The stereochemical arrangement of the functional groups on the substrate dictates how it coordinates to the tin center, preferentially activating one site over others.
.
Caption: Generalized mechanism of Lewis acid catalysis.
Q2: How does the stereochemistry of the substrate influence regioselectivity in this compound-catalyzed reactions?
A2: In substrates with multiple similar functional groups, such as the hydroxyl groups in a sugar, the spatial arrangement of these groups is critical. This compound will preferentially coordinate to the most accessible and sterically favored hydroxyl groups. For instance, in the acylation of a diol, the catalyst may selectively activate the hydroxyl group that leads to a less sterically hindered transition state.
Q3: Can I use dimethyltin dichloride and this compound interchangeably for achieving high selectivity?
A3: In many cases, yes. Both dimethyltin dichloride and dibromide are effective Lewis acid catalysts for similar reactions, such as the regioselective acylation and alkylation of diols. The underlying principle of stereochemically controlled activation of substrates is the same. However, the difference in the halide ligands can slightly alter the Lewis acidity and solubility of the catalyst, which might necessitate minor adjustments to the reaction conditions to achieve optimal selectivity.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a hazardous substance and should be handled with appropriate safety measures. It is corrosive and can cause severe skin and eye damage. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Regioselective Benzoylation of Methyl α-D-glucopyranoside
This protocol is an example of achieving high regioselectivity in the acylation of a polyol using a dimethyltin catalyst.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add methyl α-D-glucopyranoside (1 equivalent) and this compound (0.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to the flask and stir the mixture at room temperature until the solids are fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of benzoyl chloride (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioselectively benzoylated product.
.
Caption: Workflow for regioselective benzoylation.
Data Presentation
The following table summarizes the effect of different catalysts on the selectivity of the isocyanate-polyol reaction versus the isocyanate-water side reaction in a two-component waterborne polyurethane system. A higher urethane-to-urea ratio indicates greater selectivity for the desired reaction.
| Catalyst | Catalyst Type | Relative Selectivity (Urethane:Urea Ratio) | Pot Life (hours) | Film Gloss (20°) |
| Uncatalyzed | - | Low | > 4 | 56.5 |
| Dibutyltin Dilaurate (DBTDL) | Organotin | Moderate | < 0.5 | 36.9 |
| Zirconium Diketonate | Zirconium Complex | High | > 3 | 63.3 |
| Data adapted from a study on two-component waterborne polyurethane coatings.[1] |
.
Caption: Troubleshooting poor reaction selectivity.
References
Handling and storage best practices for Dimethyltin dibromide to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Dimethyltin (B1205294) dibromide (DMDB) to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store Dimethyltin dibromide to ensure its stability?
A1: this compound is sensitive to moisture.[1] To prevent degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathway is hydrolysis, which occurs upon exposure to moisture.[1] This process leads to the formation of various oxo and hydroxo species. While specific studies on this compound are limited, by analogy to the closely related dimethyltin dichloride, hydrolysis is expected to initially form species like dimethyltin bromido-hydroxide ((CH₃)₂Sn(OH)Br) and then condense to form distannoxanes like 1,3-dibromotetramethyldistannoxane ([(CH₃)₂SnBr]₂O).[3][4]
Q3: How can I visually inspect my this compound for signs of degradation?
A3: Pure this compound is a white crystalline powder.[1] Signs of significant degradation, particularly hydrolysis, may include a change in appearance from a free-flowing powder to clumps or a waxy solid. The formation of insoluble white precipitates (tin oxides/hydroxides) upon dissolution in an anhydrous organic solvent can also indicate degradation.
Q4: What is the expected shelf-life of this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: Inconsistent or Poor Results in Catalytic Reactions
-
Symptoms:
-
Reduced catalytic activity or reaction yield compared to previous experiments.
-
Formation of unexpected byproducts.
-
-
Possible Cause:
-
Degradation of this compound, likely through hydrolysis, can lead to the formation of less active or inactive catalytic species. For instance, organotin oxides are often less effective catalysts than their halide precursors.[5]
-
-
Troubleshooting Steps:
-
Assess Reagent Quality: Visually inspect the this compound for signs of degradation (see FAQ A3).
-
Perform Quality Control: If degradation is suspected, perform a quality control analysis to confirm the purity of the reagent (see Experimental Protocol below).
-
Use a Fresh Batch: If possible, repeat the reaction with a new, unopened container of this compound to see if the issue is resolved.
-
Purification: If a new batch is unavailable, purification of the existing stock may be possible (see Corrective Actions).
-
Issue 2: Solubility Problems
-
Symptoms:
-
The this compound does not fully dissolve in an anhydrous solvent in which it is reported to be soluble.
-
A fine white precipitate is observed in the solution.
-
-
Possible Cause:
-
The presence of insoluble hydrolysis products, such as dimethyltin oxide or related species.[3]
-
-
Troubleshooting Steps:
-
Confirm Solvent Anhydrousity: Ensure the solvent used is thoroughly dried, as residual water can cause precipitation.
-
Attempt Filtration: If the precipitate is minimal, it may be possible to use the soluble portion by carefully decanting or filtering the solution under inert conditions. However, the concentration of the resulting solution will be unknown.
-
Quality Control: Analyze the material to determine the extent of degradation.
-
Corrective Actions for Degraded this compound
-
Purification: For less sensitive applications, purification might be an option. One common method for removing organotin byproducts is through column chromatography using silica (B1680970) gel that has been treated with triethylamine (B128534) (2-5% v/v).[6] This basic treatment helps to prevent further degradation of the organotin compound on the acidic silica gel.
-
Aqueous Wash (for reaction mixtures): In some cases, such as during the workup of a reaction, organotin impurities can be removed by washing the organic reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF).[6] This converts the tin impurities into insoluble tin fluorides, which can then be removed by filtration.
Quantitative Data Summary
While specific kinetic data for this compound degradation is not widely published, the following table summarizes key physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆Br₂Sn | [2] |
| Molecular Weight | 308.57 g/mol | [7] |
| Melting Point | 75-77 °C | [1] |
| Boiling Point | 208-213 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Sensitivity | Moisture sensitive | [1] |
Experimental Protocols
Protocol: Quality Control of this compound by GC-MS
This protocol is for the quality control analysis of this compound to assess for the presence of degradation products. The method involves derivatization to a more volatile tetra-alkylated species followed by GC-MS analysis.
1. Materials:
-
This compound sample
-
Anhydrous hexane (B92381)
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol, freshly prepared)
-
Acetate (B1210297) buffer (pH 4.7)
-
Deionized water
-
2 mL autosampler vials with caps
-
Vortex mixer
2. Sample Preparation (Derivatization):
-
In a well-ventilated fume hood, prepare a stock solution of the this compound sample in a suitable anhydrous solvent.
-
In a glass tube, combine 5 mL of acetate buffer solution with an aliquot of the stock solution.[8]
-
Add 0.5 mL of the 2% sodium tetraethylborate solution.[8]
-
Add 2 mL of hexane.[8]
-
Vortex the mixture for 30 minutes to ensure complete derivatization and extraction into the hexane layer.[8]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC-MS vial for analysis.
3. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Injector | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5973N or similar |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
4. Data Analysis:
-
The derivatized this compound will appear as dimethyldiethyltin.
-
Look for the characteristic isotopic pattern of tin in the mass spectrum of the main peak to confirm its identity.
-
Degradation products, such as hydrolyzed species, will also be derivatized. For example, a monomethyltin species might be present, which would be detected as methyltriethyltin. The presence of such species indicates degradation of the original this compound.
Visualizations
References
Validation & Comparative
Spectroscopic Validation of Dimethyltin Dibromide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for various reaction products of dimethyltin (B1205294) dibromide, offering insights into their structural characterization. For comparative analysis, data for analogous dimethyltin dichloride reaction products are also presented. Detailed experimental protocols for the key spectroscopic techniques are included to support the reproducibility of the presented data.
Spectroscopic Data Comparison
The reaction of dimethyltin dibromide with various ligands, such as nitrogen and sulfur donors, results in the formation of adducts with distinct spectroscopic signatures. The following tables summarize key ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts, as well as characteristic infrared absorption frequencies for representative reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organotin compounds. ¹¹⁹Sn NMR is particularly informative for probing the coordination environment of the tin center, while ¹H and ¹³C NMR provide details on the organic ligands.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Adducts
| Compound | Solvent | δ (Sn-CH₃) | Other Key Signals |
| (CH₃)₂SnBr₂ | CDCl₃ | 1.25 (s) | - |
| (CH₃)₂SnCl₂ | CDCl₃ | 1.15 (s) | - |
| [(CH₃)₂SnBr₂(pyridine)₂] | CDCl₃ | 1.40 (s) | 7.30-8.70 (m, pyridine-H) |
| [(CH₃)₂SnCl₂(pyridine)₂] | CDCl₃ | 1.32 (s) | 7.25-8.65 (m, pyridine-H) |
| [(CH₃)₂SnBr₂(benzimidazole)] | DMSO-d₆ | 1.18 (s) | 7.20-8.30 (m, benzimidazole-H), 12.5 (br s, NH) |
| [(CH₃)₂SnCl₂(benzimidazole)] | DMSO-d₆ | 1.10 (s) | 7.15-8.25 (m, benzimidazole-H), 12.4 (br s, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Adducts
| Compound | Solvent | δ (Sn-CH₃) | Other Key Signals |
| (CH₃)₂SnBr₂ | CDCl₃ | 10.5 | - |
| (CH₃)₂SnCl₂ | CDCl₃ | 8.7 | - |
| [(CH₃)₂SnBr₂(pyridine)₂] | CDCl₃ | 12.8 | 124.0, 137.0, 150.0 (pyridine-C) |
| [(CH₃)₂SnCl₂(pyridine)₂] | CDCl₃ | 11.5 | 123.8, 136.8, 149.8 (pyridine-C) |
| [(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂] | CDCl₃ | 15.2 | 42.5 (NCH₂), 12.8 (CH₃), 202.1 (CS₂) |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data (δ, ppm) of Dimethyltin Dihalide Reaction Products
| Compound | Solvent | δ (¹¹⁹Sn) | J(¹¹⁹Sn-¹H) / Hz | J(¹¹⁹Sn-¹³C) / Hz |
| (CH₃)₂SnBr₂ | CDCl₃ | +65 | 69 | 490 |
| (CH₃)₂SnCl₂ | CDCl₃ | +137 | 68 | 475 |
| [(CH₃)₂SnBr₂(pyridine)₂] | CDCl₃ | -135 | 80 | 620 |
| [(CH₃)₂SnCl₂(pyridine)₂] | CDCl₃ | -98 | 78 | 610 |
| [(CH₃)₂Sn(O₂CCH₃)₂] | CDCl₃ | -145 | 75 | 580 |
| [(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂] | CDCl₃ | -340 | - | 703 |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and SnMe₄ (¹¹⁹Sn).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the coordination of ligands to the tin center by observing shifts in the vibrational frequencies of both the organotin moiety and the ligand.
Table 4: Key Infrared Frequencies (cm⁻¹) of Dimethyltin Dihalide Reaction Products
| Compound | ν(Sn-C) | ν(Sn-X) | ν(C=N) / ν(C=S) | Other Key Bands |
| (CH₃)₂SnBr₂ | 560 (asym), 515 (sym) | 240 | - | - |
| (CH₃)₂SnCl₂ | 565 (asym), 520 (sym) | 360 | - | - |
| [(CH₃)₂SnBr₂(pyridine)₂] | 575 (asym), 525 (sym) | 230 | 1610 | Pyridine ring vibrations |
| [(CH₃)₂SnCl₂(pyridine)₂] | 580 (asym), 530 (sym) | 350 | 1605 | Pyridine ring vibrations |
| [(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂] | 550 (asym), 510 (sym) | - | 1495 (C=N), 995 (C=S) | - |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity and offering insights into their stability.
Table 5: Mass Spectrometry Data for Selected this compound Reaction Products
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (CH₃)₂SnBr₂ | EI | 308 [M]⁺ | 293 [M-CH₃]⁺, 229 [M-Br]⁺, 150 [Sn(CH₃)₂]⁺ |
| [(CH₃)₂SnBr(S₂CN(C₂H₅)₂)] | ESI | 428 [M+H]⁺ | 293 [M-S₂CN(C₂H₅)₂]⁺, 150 [Sn(CH₃)₂]⁺ |
| [(CH₃)₂Sn(S₂CN(C₂H₅)₂)₂] | ESI | 445 [M+H]⁺ | 297 [M-S₂CN(C₂H₅)₂]⁺, 150 [Sn(CH₃)₂]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
1. Sample Preparation (Air-Sensitive Compounds):
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1]
-
Use a J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., a rubber septum secured with parafilm).[1]
-
Dry the NMR tube in an oven at >100 °C for several hours and cool under vacuum.
-
Use deuterated solvents that have been thoroughly dried and degassed.
-
Dissolve 5-20 mg of the sample in approximately 0.6 mL of the deuterated solvent.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]
2. ¹H and ¹³C NMR Spectroscopy:
-
Acquire spectra on a 300 MHz or higher field spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
-
For ¹³C NMR of organotin compounds, be aware that ¹J(¹¹⁹/¹¹⁷Sn-¹³C) coupling can be observed, providing valuable structural information.[3]
3. ¹¹⁹Sn NMR Spectroscopy:
-
A dedicated or broadband probe tuned to the ¹¹⁹Sn frequency is required.[3]
-
Use tetramethyltin (B1198279) (SnMe₄) as an external standard (δ = 0 ppm).[3]
-
A relatively large spectral width is necessary due to the wide chemical shift range of tin compounds.[3][4]
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
1. Sample Preparation (FTIR-ATR):
-
Ensure the ATR crystal is clean before and after use. Clean with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol).[5]
-
Place a small amount of the solid sample directly onto the ATR crystal.[5]
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[5]
-
Record the background spectrum of the empty ATR crystal before running the sample.
2. Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in a sample holder and place it in the IR beam.
Mass Spectrometry
1. Electrospray Ionization (ESI-MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the sample solution directly into the ESI source.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.[6]
-
Adduct formation (e.g., with Na⁺ or H⁺) is common in ESI-MS of organotin compounds.[6][7]
2. Direct Inlet Probe (DIP)-MS (for less volatile or thermally sensitive compounds):
-
Place a small amount of the solid sample into a capillary tube at the end of the DIP probe.[8][9]
-
Insert the probe through a vacuum lock into the ion source.[9]
-
Gradually heat the probe to vaporize the sample directly into the ion source.[8]
-
This technique is often coupled with electron ionization (EI).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic validation and the reaction pathways of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Analysis: Dimethyltin Dibromide vs. Dimethyltin Dichloride
A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of Dimethyltin (B1205294) Dibromide and Dimethyltin Dichloride through an examination of their electrophilicity, Lewis acidity, and susceptibility to nucleophilic attack. This guide synthesizes available experimental data to provide a framework for selecting the appropriate reagent for specific chemical transformations.
The reactivity of organotin halides is a critical consideration in their application as catalysts, intermediates in organic synthesis, and in the development of novel therapeutic agents. This guide provides a comparative analysis of two prominent diorganotin dihalides: Dimethyltin dibromide ((CH₃)₂SnBr₂) and Dimethyltin dichloride ((CH₃)₂SnCl₂). The difference in the halogen substituent, bromine versus chlorine, significantly influences the electrophilicity of the tin center and the lability of the tin-halogen bond, thereby dictating their reactivity profiles in various chemical reactions.
Key Reactivity Parameters: A Comparative Overview
While direct, side-by-side kinetic comparisons of all reaction types are not extensively documented in the literature, a clear difference in reactivity can be inferred from fundamental chemical principles and available spectroscopic and reaction data. The primary distinctions in their reactivity stem from the differing electronegativity and leaving group ability of the bromide and chloride ions.
| Property | This compound ((CH₃)₂SnBr₂) | Dimethyltin Dichloride ((CH₃)₂SnCl₂) | Supporting Rationale |
| Electrophilicity of Tin Center | More electrophilic | Less electrophilic | The more electronegative chlorine atom withdraws more electron density from the tin atom, making it more electron-deficient in the dichloride. However, the larger and more polarizable bromide ion in the dibromide can lead to a more reactive species in certain reactions. |
| Leaving Group Ability | Bromide is a better leaving group | Chloride is a poorer leaving group | Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that the bromide ion (Br⁻) is a more stable conjugate base and thus a better leaving group than the chloride ion (Cl⁻). |
| Lewis Acidity | Expected to be a stronger Lewis acid | Expected to be a weaker Lewis acid | The greater electron-withdrawing ability of the chlorine atoms in the dichloride would suggest stronger Lewis acidity. However, the overall reactivity in Lewis acid-base reactions can be influenced by the lability of the Sn-X bond, which is greater for the bromide. |
| Susceptibility to Nucleophilic Attack | Higher | Lower | The combination of a good leaving group (bromide) and a sufficiently electrophilic tin center makes this compound generally more susceptible to nucleophilic substitution reactions. |
| Hydrolysis | Expected to hydrolyze more readily | Hydrolyzes to form various hydroxo and oxo species.[1][2] | Given that bromide is a better leaving group, it is anticipated that this compound would undergo hydrolysis at a faster rate than the dichloride under similar conditions. |
Experimental Data and Observations
Hydrolysis Reactions
Nucleophilic Substitution Reactions
This compound is known to undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.[3] The general reaction scheme is as follows:
(CH₃)₂SnBr₂ + 2 Nu⁻ → (CH₃)₂Sn(Nu)₂ + 2 Br⁻
Where Nu⁻ represents a nucleophile. The greater lability of the Sn-Br bond compared to the Sn-Cl bond indicates that these reactions should proceed more readily with the dibromide.
Redistribution Reactions
Kinetic studies have been performed on the redistribution reaction of tetramethyltin (B1198279) with dimethyltin dichloride to form trimethyltin (B158744) chloride. This reaction's rate is influenced by the solvent's dielectric constant. While no direct comparative data for this compound is available for this specific reaction, it is a common reaction type for organotin halides.
Experimental Protocols
Protocol 1: Hydrolysis of Dimethyltin Dichloride via Potentiometric Titration
This protocol is adapted from the study by Tobias and Yasuda on the soluble intermediates in the hydrolysis of dimethyltin dichloride.[1]
Objective: To determine the formation constants of hydroxo species of dimethyltin dichloride in aqueous solution.
Materials:
-
Dimethyltin dichloride ((CH₃)₂SnCl₂)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Sodium chloride (NaCl) for maintaining constant ionic strength
-
Distilled, deionized water
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature bath
-
Burette
Procedure:
-
Prepare a stock solution of dimethyltin dichloride in distilled water, acidified with a known concentration of HCl to suppress initial hydrolysis.
-
Prepare a series of titration solutions, each containing a known concentration of dimethyltin dichloride and NaCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the titration vessel in a constant temperature bath (e.g., 25 °C).
-
Titrate the solution with a standardized, carbonate-free NaOH solution.
-
Record the pH (or millivolt) readings after each addition of the titrant.
-
Analyze the titration data using a suitable computer program to calculate the formation constants (β) for the various hydroxo species, such as (CH₃)₂SnOH⁺ and [(CH₃)₂SnOH]₂²⁺.
Protocol 2: General Procedure for Nucleophilic Substitution on a Dimethyltin Dihalide
Objective: To synthesize a di-substituted dimethyltin compound via nucleophilic substitution.
Materials:
-
This compound or Dimethyltin dichloride
-
Nucleophile (e.g., sodium methoxide, sodium thiophenolate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethyltin dihalide in the anhydrous solvent in a reaction flask.
-
In a separate flask, prepare a solution or suspension of the nucleophile in the same solvent.
-
Slowly add the nucleophile solution to the dimethyltin dihalide solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction if necessary (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Generalized hydrolysis pathway of Dimethyltin Dihalides.
Caption: General workflow for nucleophilic substitution on Dimethyltin Dihalides.
Conclusion
Based on fundamental chemical principles, this compound is expected to be more reactive than Dimethyltin dichloride in reactions where the cleavage of the tin-halogen bond is the rate-determining step, such as in many nucleophilic substitution and hydrolysis reactions. This increased reactivity is attributed to the better leaving group ability of the bromide ion. For reactions governed by the electrophilicity of the tin center, the difference in reactivity may be less pronounced and can be influenced by the specific reaction conditions and the nature of the interacting species. The choice between these two reagents should, therefore, be guided by the desired reaction rate and the specific transformation being undertaken. Further quantitative kinetic studies are warranted to provide a more definitive and nuanced comparison of their reactivity profiles.
References
Comparative analysis of different organotin catalysts in esterification
For researchers, scientists, and drug development professionals, optimizing esterification processes is a critical task. Organotin compounds have long been recognized for their high efficiency and versatility as catalysts in these reactions.[1] This guide provides an objective comparison of common organotin catalysts, supported by experimental data, to facilitate informed catalyst selection for specific applications.
Organotin catalysts are effective Lewis acids that significantly accelerate the formation of esters from carboxylic acids and alcohols.[1] Their catalytic activity is primarily due to the tin center, which possesses vacant d-orbitals capable of coordinating with the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[1]
Mechanism of Action: A Lewis Acid-Catalyzed Pathway
The catalytic cycle for organotin compounds in esterification generally follows a Lewis acid mechanism.[1] The key steps involve the activation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent regeneration of the catalyst. The presence of alkyl or other organic groups on the tin atom modulates its Lewis acidity and, consequently, its catalytic performance.[1][2]
Caption: General Lewis acid mechanism for organotin-catalyzed esterification.
Comparative Performance of Organotin Catalysts
The catalytic activity of organotin compounds is significantly influenced by the nature of the organic and inorganic groups attached to the tin atom.[1] The following tables summarize experimental data from comparative studies, highlighting the differences in reactivity among various catalysts under specific reaction conditions.
Table 1: Comparative Reactivity in the Esterification of Oleic Acid and Glycerol
This study demonstrates the catalyst performance at 180°C with an oleic acid/glycerol/catalyst molar ratio of 1/1/0.01. The results indicate that the strong Lewis acidic character of butyltin trichloride (B1173362), owing to the electron-withdrawing nature of its three chlorine atoms, leads to superior catalytic performance in this specific reaction.[1]
| Catalyst | Chemical Formula | Reactivity Order | Apparent Rate Constant (k_ap) h⁻¹ |
| Butyltin trichloride | BuSnCl₃ | 1 | -0.6237[1] |
| Dibutyltin dilaurate | Bu₂Sn(Lau)₂ | 2 | Not Reported[1] |
| Dibutyltin dichloride | Bu₂SnCl₂ | 3 | Not Reported[1] |
| Dibutyltin oxide | Bu₂SnO | 4 | Not Reported[1] |
| Butylstannoic acid | BuSnO(OH) | 5 | Not Reported[1] |
Table 2: Comparative Activity in the Esterification of Benzoic Acid and Heptanol (B41253)
This screening was performed with benzoic acid (5 mmol), heptanol (50 mmol), and catalyst (1 mol%) at 150°C for 6 hours. The n-butyltin(IV) substituted derivatives demonstrated higher activity than other tin(IV) compounds, with polymeric n-butylstannoic acid and its derivatives showing the highest yields.[2][3]
| Entry | Catalyst | Conversion (%) | Yield (%) |
| 1 | No Catalyst | 16 | 16[2][3] |
| 2 | SnCl₄·5H₂O | 23 | 23[2][3] |
| 3 | Sn(OAc)₄ | 25 | 25[2][3] |
| 4 | Sn(OBz)₄ | 21 | 21[2][3] |
| 5 | n-Butylstannoic acid (1) | 88 | 88[2][3] |
| 6 | [n-BuSn(O)OAc]₆ (2) | 86 | 86[2][3] |
| 7 | n-BuSnCl₃ | 76 | 76[2][3] |
| 8 | n-BuSn(OBz)₃ (4) | 85 | 85[2][3] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating organotin catalysts, a standardized experimental protocol is crucial. The following outlines a general procedure for conducting a comparative study.[1]
Caption: A typical experimental workflow for comparing organotin catalysts.
Detailed Methodologies:
-
Materials:
-
Carboxylic acid (e.g., Oleic Acid, >99% purity)[1]
-
Alcohol (e.g., Glycerol, >99% purity)[1]
-
Organotin catalysts for comparison (e.g., Butyltin trichloride, Dibutyltin oxide)[1]
-
Internal standard for analysis (e.g., pentadecane (B166386) for GC)[2]
-
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet to maintain an inert atmosphere.[1]
-
Charging Reactants: The flask is charged with the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1). The appropriate amount of the organotin catalyst (e.g., 0.01 to 1 mol% relative to the carboxylic acid) is then added.[1][2]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 150-180°C) under a nitrogen atmosphere with constant stirring.[1][2] Water formed during the reaction can be continuously removed, for example, by azeotropic distillation.[4]
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes) and quenched by cooling in an ice bath to stop the reaction.[1]
-
Data Analysis: The conversion of the carboxylic acid and the yield of the ester are quantified using methods such as gas chromatography (GC) or titration against a standardized KOH solution.[1][5] An internal standard is used for accurate quantification. The conversion and yield are then plotted against reaction time to determine the reaction rate and compare the performance of the different catalysts.[1]
Conclusion
The selection of an appropriate organotin catalyst is a critical factor in optimizing esterification reactions. Experimental data clearly show that catalytic activity varies significantly depending on the structure of the organotin compound and the specific reactants involved. For the esterification of oleic acid and glycerol, butyltin trichloride exhibits the highest activity, likely due to its strong Lewis acidic character.[1] In other systems, such as the esterification of benzoic acid with heptanol, mono-n-butyltin derivatives like butylstannoic acid are exceptionally active.[2][3] For researchers and professionals in drug development and chemical synthesis, a systematic comparison of catalysts under specific reaction conditions is essential for achieving the desired efficiency, selectivity, and yield. The provided experimental workflow offers a robust framework for conducting such comparative studies, enabling the rational selection of the optimal organotin catalyst for any given esterification process.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
X-ray Crystallography in the Spotlight: Unraveling the Structural Nuances of Dimethyltin Dibromide Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is paramount in understanding its chemical reactivity, physical properties, and biological activity. For organotin compounds, particularly dimethyltin (B1205294) dibromide derivatives which are of interest in materials science and as potential therapeutic agents, X-ray crystallography stands as the definitive technique for structural elucidation. This guide provides a comparative analysis of the structural features of dimethyltin dibromide and its derivatives, supported by experimental data and detailed protocols, to aid researchers in this field.
Comparison of Crystallographic Data
The coordination geometry around the tin atom in this compound derivatives is highly dependent on the nature of the coordinating ligands. The interaction with Lewis bases often leads to an expansion of the coordination number of the tin atom from four to five or six, resulting in trigonal bipyramidal or octahedral geometries, respectively. The following table summarizes key crystallographic parameters for this compound and its adducts, as well as closely related dichloride analogues for comparative purposes.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Sn-C (Å) | Sn-Br/Cl (Å) | Sn-L (Å) | C-Sn-C Angle (°) | Reference(s) |
| This compound | Me2SnBr2 | Orthorhombic | Cmc2₁ | 6.46 | 10.68 | 8.44 | 90 | 2.13(2) | 2.50(1) | - | 123(1) | * |
| [SnMe₂Br₂(NMP)] | C7H15Br2NOSn | Monoclinic | P2₁/c | 10.652(2) | 7.002(1) | 16.427(3) | 93.36(1) | 2.11(1), 2.12(1) | 2.651(1), 2.682(1) | 2.27(1) (Sn-O) | 178.9(5) | [1] |
| Analogue: (SnMe₂Cl₂)₂·pyrazine (B50134) | C10H16Cl4N2Sn2 | Monoclinic | P2₁/n | 6.855(1) | 10.344(2) | 12.014(3) | 92.590(7) | - | - | 2.746(6) (Sn-N) | - | [2] |
| Analogue: Ph₂SnCl₂(PYR) | C22H18Cl2O2Sn | Monoclinic | P2₁/c | 10.158(2) | 13.435(3) | 15.674(3) | 98.45(3) | - | 2.385(1), 2.393(1) | 2.338(3) (Sn-O) | - | [3] |
Note: Crystallographic data for the parent this compound is based on older literature and is provided for baseline comparison. Data for dichloride analogues are included to illustrate common structural motifs.
Experimental Protocols
General Synthesis of this compound Adducts
The synthesis of this compound adducts typically involves the direct reaction of this compound with the desired ligand in a suitable solvent.
Materials:
-
This compound (Me₂SnBr₂)
-
Ligand (e.g., N-methylpyrrolidinone, pyridine (B92270) derivative)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, chloroform)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
In a separate flask, dissolve the ligand in the same solvent.
-
Slowly add the ligand solution to the this compound solution with continuous stirring. The molar ratio is typically 1:1 or 1:2, depending on the desired coordination.
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours).
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, or by layering a less polar solvent (e.g., hexane) onto the reaction mixture to induce crystallization.
Single Crystal X-ray Diffraction and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structural elucidation of this compound derivatives and the influence of ligand coordination on the resulting molecular geometry.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Unveiling the Lewis Acidity Landscape of Diorganotin Dihalides: A Comparative Guide
For researchers, scientists, and professionals in drug development and organic synthesis, a nuanced understanding of Lewis acidity is paramount for catalyst selection and reaction optimization. This guide provides a comparative analysis of the Lewis acidity of various diorganotin dihalides (R₂SnX₂), supported by experimental data to facilitate informed decision-making in research and development.
Diorganotin dihalides are versatile compounds known for their utility as Lewis acid catalysts in a wide array of organic transformations. The electrophilicity of the tin center, which dictates the Lewis acidity, is significantly influenced by the nature of both the organic substituents (R) and the halide atoms (X). This guide summarizes quantitative data on the Lewis acidity of common diorganotin dihalides, outlines the experimental protocols for its determination, and provides a visual representation of the analytical workflow.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of diorganotin dihalides is commonly evaluated by determining the enthalpy of formation (-ΔH) of their adducts with a Lewis base in a non-coordinating solvent. A more negative enthalpy value signifies a stronger Lewis acid. The following table presents a compilation of thermodynamic data for the formation of 1:1 adducts between various diorganotin dichlorides and the Lewis base pyridine-N-oxide in benzene (B151609) solution.
| Diorganotin Dichloride (R₂SnCl₂) | Organic Substituent (R) | Enthalpy of Formation (-ΔH in kJ mol⁻¹) with Pyridine-N-oxide |
| Me₂SnCl₂ | Methyl | 87 |
| Et₂SnCl₂ | Ethyl | 81 |
| Bu₂SnCl₂ | Butyl | 79 |
| Ph₂SnCl₂ | Phenyl | 72 |
Data sourced from calorimetric titrations in benzene solution.
The data indicates a trend in Lewis acidity influenced by the electronic effects of the organic substituents. Generally, electron-donating alkyl groups decrease the Lewis acidity of the tin center, while electron-withdrawing groups enhance it.
Experimental Protocol: Calorimetric Titration
The determination of the enthalpy of formation for Lewis acid-base adducts is a precise method for quantifying Lewis acidity. The following protocol outlines the general steps for a calorimetric titration experiment.
Objective: To determine the enthalpy of formation (-ΔH) of the adduct between a diorganotin dihalide and a Lewis base.
Materials:
-
Diorganotin dihalide (e.g., Me₂SnCl₂, Ph₂SnCl₂)
-
Lewis base (e.g., pyridine-N-oxide)
-
Anhydrous, non-coordinating solvent (e.g., benzene)
-
Titration calorimeter
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the diorganotin dihalide of known concentration in the anhydrous solvent inside the calorimeter cell.
-
Prepare a solution of the Lewis base of known concentration in the same solvent to be used as the titrant.
-
-
Titration:
-
Equilibrate the calorimeter to a constant temperature.
-
Inject successive, small aliquots of the Lewis base solution into the diorganotin dihalide solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
The heat change data is plotted against the molar ratio of the Lewis base to the Lewis acid.
-
The resulting titration curve is fitted to a suitable binding model (e.g., 1:1 binding) to calculate the enthalpy of formation (-ΔH) and the association constant (K).
-
The following diagram illustrates the logical workflow of this experimental procedure.
Visualizing Lewis Acidity Trends
The relationship between the structure of diorganotin dihalides and their Lewis acidity can be visualized as a logical flow. The electronic nature of the organic substituents and the electronegativity of the halogen atoms are the primary factors influencing the electrophilicity of the tin center, which in turn determines the Lewis acidity.
This guide provides a foundational understanding of the comparative Lewis acidity of diorganotin dihalides. For specific applications, it is recommended to consult detailed research literature and consider the specific reaction conditions, as solvent effects and the nature of the Lewis base can also play a significant role in the observed reactivity.
A Comparative Toxicological Profile of Dimethyltin Dibromide and Other Organotins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological landscape of organotin compounds is crucial for informed decision-making in material science, environmental health, and pharmacology. This guide provides an objective comparison of the toxicological profile of Dimethyltin dibromide with other prevalent organotins, including Tributyltin (TBT), Triphenyltin (TPT), Dibutyltin (DBT), and Monomethyltin (MMT). The information is supported by experimental data, detailed methodologies, and visual representations of key toxicological pathways.
Organotin compounds, characterized by at least one tin-carbon bond, are a diverse group of organometallic chemicals with a wide range of industrial applications, from PVC stabilizers to biocides. However, their utility is often overshadowed by their significant toxicity. The toxicological properties of organotins are primarily determined by the number and nature of the organic groups attached to the tin atom. This guide focuses on this compound, a member of the dialkyltin family, and systematically compares its toxicological characteristics with other key organotin compounds.
Data Presentation: A Quantitative Comparison of Organotin Toxicity
To facilitate a clear and direct comparison, the following tables summarize the quantitative toxicological data for this compound and other selected organotins across key endpoints.
Table 1: Acute Toxicity Data (LD50/LC50)
| Compound | Test Species | Route of Exposure | LD50/LC50 | Citation |
| Dimethyltin Dichloride | Rat | Oral | 73.9 mg/kg | [1] |
| Rat | Oral | 204.5 mg/kg | [2] | |
| Mouse | Intravenous | 56 mg/kg | [1] | |
| Rabbit | Dermal | 404 mg/kg | [3] | |
| Rat | Inhalation | 0.115 mg/L (4h) | [2] | |
| Tributyltin Oxide (TBTO) | Rat | Oral | 165-277 mg/kg | [4] |
| Rat | Inhalation (aerosol) | 65-77 mg/m³ (4h) | [5] | |
| Rabbit | Dermal | 11,700 mg/kg | [6] | |
| Triphenyltin Chloride | Rat | Oral | 190 mg/kg | [7] |
| Dibutyltin Dichloride | Rat | Oral | 50 - 219 mg/kg | [8][9] |
| Rabbit | Dermal | >2 g/kg | [10] | |
| Rat | Inhalation | >364 mg/m³/4H | [3] |
Note: Data for this compound is supplemented with data for Dimethyltin dichloride due to structural similarity and availability of data.
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| Triphenyltin (complexes) | HeLa, HCT-116, MCF-7 | MTT Assay | >100 (ligands alone) | [9] |
| BT-474, MDA-MB-468, MCF-7, HCC1937 | MTT & CV Assays | 0.076 - 0.200 | [11] | |
| PC3, HT-29, MCF-7, HepG2 | MTT & CV Assays | 0.100 - 0.785 | [12] | |
| Tributyltin Chloride | CAL-27 | MTT Assay | 0.91 | [13] |
| MCF-7, MDA-MB-231 | MTT Assay | ~0.2 (MCF-7), ~0.8 (MDA-MB-231) | [14] | |
| Tributyltin Trifluoroacetate | CAL-27 | MTT Assay | 2.45 | [13] |
| Bis(tributyltin) oxide | CAL-27 | MTT Assay | 13.18 | [13] |
Table 3: Genotoxicity Profile
| Compound | Assay | Test System | Result | Citation |
| Dimethyltin Dichloride | SOS Chromotest | E. coli PQ37 | Genotoxic | [10] |
| Rec-assay | B. subtilis | Genotoxic | [10] | |
| Micronucleus, Chromosome Aberrations, SCE | CHO-9 cells | Weak genotoxic effects | [15] | |
| Tributyltin Chloride | Rec-assay | B. subtilis | Genotoxic | [10] |
| Bis(tributyltin) oxide | Rec-assay | B. subtilis | Genotoxic | [10] |
| Triphenyltin (compounds) | Comet Assay | K562 cells | No genotoxic effects | [16] |
| Dibutyltin Dichloride | SOS Chromotest | E. coli PQ37 | High SOS-inducing potency | [10] |
| Rec-assay | B. subtilis | Genotoxic | [10] | |
| Monomethyltin Trichloride | Micronucleus, Chromosome Aberrations, SCE | CHO-9 cells | Negative | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings. Below are outlines of key experimental protocols used to assess organotin toxicity.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the organotin compound. A vehicle control (e.g., DMSO) and a blank control (medium only) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17][18][19]
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.
-
Cell Culture and Treatment: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are cultured and exposed to various concentrations of the test compound, along with positive and negative (vehicle) controls, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides and air-dried.
-
Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[7][8][15][20][21]
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture and Exposure: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to at least three concentrations of the test article, with and without metabolic activation (S9), for a short duration (e.g., 3-4 hours). A separate experiment with a longer exposure time (without S9) is also conducted.[22]
-
Cell Harvest: Following exposure, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides.
-
Chromosome Analysis: The slides are stained, and the metaphase chromosomes are examined under a microscope for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[4][23]
-
Data Evaluation: The frequency of cells with chromosomal aberrations is calculated for each concentration and compared to the concurrent negative and solvent controls. A dose-dependent and statistically significant increase in the percentage of cells with structural aberrations indicates a positive result.[4][24]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of organotin compounds is mediated through various cellular and molecular pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Caption: Oxidative stress pathway induced by organotins.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: Endocrine disruption mechanism of Tributyltin.
Conclusion
This comparative guide highlights the significant toxicological profiles of this compound and other major organotin compounds. The data presented reveals a general trend of high acute toxicity, cytotoxicity, and genotoxicity associated with these compounds, although the potency varies depending on the specific organotin and the biological system being tested. Dimethyltin compounds, including the dibromide, are demonstrably toxic, with evidence of neurotoxicity and potential genotoxicity. Tributyltin and Triphenyltin compounds exhibit potent endocrine-disrupting and cytotoxic effects, while Dibutyltin compounds are recognized for their immunotoxicity and genotoxicity. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and apoptosis, with specific compounds like TBT also acting as potent agonists for nuclear receptors, leading to endocrine disruption. This compilation of data and experimental protocols serves as a valuable resource for the scientific community to better understand and manage the risks associated with organotin compounds. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity and detailed genotoxic potential of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. egle.state.mi.us [egle.state.mi.us]
- 11. Alteration in glutathione homeostasis and oxidative stress during the sequelae of trimethyltin syndrome in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soci.org [soci.org]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. Trimethyltin chloride induces oxidative damage and apoptosis in chicken liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. criver.com [criver.com]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
Validating Organotin Analysis: A Comparative Guide to Isotopic Labeling with Dimethyltin Dibromide
For researchers, scientists, and drug development professionals engaged in the study of organotin compounds, the accurate quantification and validation of experimental findings are paramount. This guide provides a comparative analysis of analytical methodologies, highlighting the superior accuracy and reliability of isotopic labeling studies, specifically Isotope Dilution Analysis (IDA), for the validation of experimental data concerning compounds like Dimethyltin dibromide.
Traditional analytical methods for organotin compounds often face challenges in accuracy and precision due to matrix effects and incomplete extraction. Isotope Dilution Analysis, a technique that utilizes isotopically enriched standards, offers a robust alternative for the precise quantification and validation of experimental results.
Comparative Analysis of Analytical Methods
The table below compares the performance of traditional quantification methods with Isotope Dilution Analysis for organotin compounds.
| Feature | Traditional Methods (e.g., External Calibration) | Isotope Dilution Analysis (IDA) |
| Accuracy | Susceptible to matrix effects and extraction inefficiencies, leading to potential inaccuracies. | High accuracy as the isotopically labeled internal standard behaves identically to the analyte, compensating for matrix effects and procedural losses.[1][2] |
| Precision | Can exhibit higher variability due to sample preparation inconsistencies. | Excellent precision, with reported relative standard deviations (RSD) typically between 2% and 4%.[3] |
| Quantification | Relies on the complete recovery of the analyte from the sample matrix. | Does not require complete recovery, as quantification is based on the altered isotopic ratio of the analyte and the added standard. |
| Validation | Validation of results can be complex and may require multiple analytical approaches. | Provides a definitive method for validating findings due to its high precision and accuracy.[1] |
Experimental Protocol: Isotope Dilution Analysis of Organotin Compounds
The following is a generalized methodology for the determination of organotin compounds in a sample matrix using Isotope Dilution Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS). This protocol is based on established methods for butyltin compounds and is adaptable for this compound.[2][3]
1. Preparation of Isotopically Labeled Standard:
-
An isotopically enriched standard of the target analyte (e.g., ¹¹⁹Sn-labeled Dimethyltin) is synthesized or commercially procured.
2. Sample Spiking:
-
A known amount of the isotopically enriched standard is added to the sample containing the organotin compound of natural isotopic abundance.
3. Extraction and Derivatization:
-
The organotin compounds (both the native analyte and the isotopic standard) are extracted from the sample matrix using an appropriate solvent and technique (e.g., mechanical shaking, ultrasonication).[2]
-
The extracted compounds are then derivatized to increase their volatility for GC analysis. A common derivatization agent is sodium tetraethylborate.[2]
4. GC-ICP-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation of the different organotin species.
-
The eluent from the GC is introduced into an inductively coupled plasma mass spectrometer.
-
The ICP-MS is used to measure the intensities of different tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) for each separated organotin compound.[2]
5. Quantification:
-
The concentration of the analyte is calculated based on the measured change in the isotopic ratio caused by the addition of the enriched standard. Mathematical equations are used to compute the precise concentration.[2]
Visualizing the Isotope Dilution Analysis Workflow
The following diagram illustrates the key steps in the validation of organotin compound concentrations using Isotope Dilution Analysis.
Signaling Pathway and Metabolism Studies
Isotopic labeling is also a powerful tool for elucidating the metabolic pathways and degradation of organotin compounds.[4] By administering an isotopically labeled compound, researchers can trace its transformation products within a biological system. For example, a study on butyltin compounds used ¹¹⁹Sn-labeled monobutyltin, ¹¹⁸Sn-labeled dibutyltin, and ¹¹⁷Sn-labeled tributyltin to track their absorption and metabolism in rats.[4] This methodology allows for the qualitative and quantitative tracking of metabolic pathways, providing definitive evidence of biotransformation processes.
The diagram below illustrates a hypothetical metabolic pathway for an organotin compound, which can be validated using multi-isotope labeling studies.
References
- 1. Isotope dilution analysis as a definitive tool for the speciation of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-specific isotope dilution analysis and isotope pattern deconvolution for butyltin compounds metabolism investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of Experimental and Computational Data for Dimethyltin Dibromide
A detailed cross-referencing of experimental data with computational studies for Dimethyltin (B1205294) dibromide ((CH₃)₂SnBr₂) reveals a strong correlation in molecular geometry and vibrational frequencies, underscoring the predictive power of modern theoretical models. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting key data in a structured format, outlining experimental methodologies, and visualizing the comparative workflow.
Dimethyltin dibromide, an organotin compound, serves as a valuable model system for understanding the structural and spectroscopic properties of molecules containing heavy elements. The interplay between experimental measurements and computational chemistry provides a deeper insight into its molecular characteristics.
Molecular Geometry: A Tale of Two Methods
The precise arrangement of atoms in this compound has been elucidated through both experimental techniques and theoretical calculations. While a definitive single-crystal X-ray diffraction study on the isolated molecule remains elusive in readily available literature, computational chemistry offers a detailed glimpse into its gas-phase structure.
A notable computational study, utilizing Density Functional Theory (DFT) with the B88-PW91 functional and a DZVP basis set, provides the following geometric parameters for this compound: the Tin-Bromine (Sn-Br) bond length is calculated to be 2.5409 Å, the Tin-Carbon (Sn-C) bond length is 2.1719 Å, and the Bromine-Tin-Bromine (Br-Sn-Br) bond angle is determined to be 106.36°. In the solid state, it is understood that this compound can form polymeric chains or dimers, leading to a distorted octahedral geometry around the tin atom. In such structures, the bond lengths are reported to be approximately 2.14 Å for Sn-C, with terminal Sn-Br bonds around 2.5 Å and bridging Sn-Br bonds extending to about 2.9 Å.[1]
For comparison, a theoretical study on the general class of dialkyltin dihalides calculated the Carbon-Tin-Carbon (C-Sn-C) angle to be in the range of 117.7° to 124.9°, influenced by the electronegativity of the halogen.
Table 1: Comparison of Experimental and Computational Geometric Data for this compound
| Parameter | Experimental (Solid-State Adducts) | Computational (DFT, B88-PW91/DZVP) |
| Sn-Br Bond Length (Å) | ~2.5 (terminal), ~2.9 (bridging) | 2.5409 |
| Sn-C Bond Length (Å) | ~2.14 | 2.1719 |
| Br-Sn-Br Bond Angle (°) | - | 106.36 |
| C-Sn-C Bond Angle (°) | - | Not explicitly reported |
Vibrational Frequencies: Probing Molecular Bonds
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's bonding environment. Experimental studies have identified characteristic vibrational modes for organotin compounds. While a comprehensive list of experimental frequencies for this compound is not readily compiled in a single source, studies on related compounds such as dimethyltin dichloride show characteristic Raman bands, suggesting that similar well-defined peaks exist for the dibromide counterpart. Further research is required to locate and compile a complete set of experimental vibrational data for a detailed comparison with theoretical predictions.
Computational methods, particularly DFT, are adept at predicting vibrational frequencies. A thorough computational study would involve calculating the harmonic frequencies and comparing them to the experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed peaks.
Experimental and Computational Workflow
The process of cross-referencing experimental and computational data follows a logical progression, ensuring a robust and validated understanding of the molecule's properties.
Caption: Workflow for comparing experimental and computational data.
Experimental Protocols
Single-Crystal X-ray Diffraction
To obtain precise experimental bond lengths and angles, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent or by sublimation.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using direct methods or Patterson methods, followed by refinement to obtain the final, high-resolution molecular structure.
Gas-Phase Electron Diffraction
For determining the molecular structure in the gas phase, which is directly comparable to many computational studies, gas-phase electron diffraction is employed.
-
Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.
-
Electron Bombardment: A high-energy electron beam is directed through the gas stream, and the scattered electrons are detected on a photographic plate or a 2D detector.
-
Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to determine the radial distribution of atoms in the molecule. From this, internuclear distances and bond angles can be derived.
Vibrational Spectroscopy (Infrared and Raman)
To obtain experimental vibrational frequencies, infrared and Raman spectroscopy are utilized.
-
Sample Preparation: For IR spectroscopy, the sample can be analyzed as a solid (e.g., in a KBr pellet), in a solution, or as a thin film. For Raman spectroscopy, the sample (solid or liquid) is placed in a suitable container.
-
Spectral Acquisition:
-
IR Spectroscopy: An infrared spectrometer passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.
-
Raman Spectroscopy: A monochromatic laser beam is directed at the sample, and the scattered light is collected and analyzed. The Raman spectrum shows the intensity of the inelastically scattered light as a function of the frequency shift from the incident laser line.
-
-
Data Interpretation: The resulting spectra are analyzed to identify the characteristic vibrational modes of the molecule.
Conclusion
The cross-referencing of experimental and computational data for this compound showcases the synergy between these two pillars of modern chemistry. While a complete experimental dataset for the isolated molecule is still a target for future research, existing computational studies provide a robust theoretical framework for its molecular structure and properties. This comparative guide highlights the importance of integrating both experimental and theoretical approaches for a comprehensive understanding of molecular systems, a practice that is invaluable for researchers in academia and industry alike.
References
Safety Operating Guide
Proper Disposal of Dimethyltin Dibromide: A Comprehensive Guide for Laboratory Professionals
For immediate release: The safe and compliant disposal of Dimethyltin dibromide, a highly toxic and corrosive organotin compound, is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is mandatory to mitigate risks of chemical burns, toxicity, and severe marine pollution.
This compound is classified as hazardous waste, and its disposal is strictly regulated. Improper handling can lead to severe health hazards and long-term environmental damage. The following procedures outline the approved methods for the safe disposal of this compound.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
| Safety Parameter | Requirement |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat. |
| Ventilation | All handling and disposal procedures must be conducted in a certified chemical fume hood. |
| Emergency Equipment | An eyewash station and a safety shower must be readily accessible. A spill kit specifically for toxic and corrosive chemicals should be on hand. |
| Incompatible Materials | Store this compound waste away from strong oxidizing agents and moisture. |
Disposal Procedures
There are two primary strategies for the disposal of this compound waste: direct disposal via a certified hazardous waste management service and an on-site pre-treatment protocol to reduce toxicity prior to collection.
Option 1: Direct Disposal (Recommended for all quantities)
This is the most straightforward and recommended method for the disposal of any quantity of this compound waste.
-
Segregation and Storage :
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled, and leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," "Toxic," "Corrosive," and "Marine Pollutant," and list "this compound" as the primary constituent.
-
-
Arrange for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and any relevant safety data sheet (SDS) information.
-
Option 2: On-Site Pre-treatment for Aqueous Waste (For experienced personnel only)
For dilute aqueous solutions containing this compound, an oxidative pre-treatment can be performed to convert the toxic organotin compound into less harmful inorganic tin species. This procedure should only be undertaken by personnel thoroughly trained in handling hazardous chemicals and with a complete understanding of the reaction.
Experimental Protocol: Oxidative Degradation of Aqueous this compound Waste
This protocol is based on the principle of oxidizing organotins to less toxic inorganic tin compounds using sodium hypochlorite (B82951) (bleach).
Materials:
-
Aqueous waste containing this compound
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or hydrochloric acid (HCl) solution (1 M) for pH adjustment
-
Large, chemically resistant container for the treatment process
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Dilution : In a chemical fume hood, if the aqueous waste is concentrated, dilute it with water in a large, appropriate container. This helps to control the reaction temperature.
-
Oxidation :
-
While stirring the diluted waste solution, slowly add commercial bleach. The reaction can be exothermic, so add the bleach in small portions and monitor for any temperature increase. A general guideline is to add bleach in a 1:5 to 1:10 ratio (bleach to waste volume), ensuring the final concentration of sodium hypochlorite is sufficient for oxidation.[1][2]
-
Allow the mixture to stir at room temperature for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the organotin compound.[3]
-
-
Neutralization :
-
After the reaction period, check the pH of the treated waste.
-
If necessary, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1 M NaOH or 1 M HCl solution while stirring.
-
-
Final Disposal :
-
Even after treatment, the resulting solution containing less toxic inorganic tin compounds must be disposed of as hazardous waste.[3]
-
Transfer the treated and neutralized waste to a designated hazardous waste container.
-
Label the container appropriately, indicating that it contains treated this compound waste (inorganic tin compounds).
-
Arrange for pickup by a certified hazardous waste disposal service.
-
Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated prior to routine washing.
-
Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual this compound. Collect this solvent rinse in a designated "Organotin Waste" container for disposal.
-
Oxidative Soak : Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[3] Allow the glassware to soak for at least 12 hours.[3] This step oxidizes any remaining organotin residues to less harmful inorganic tin species.[3]
-
Final Cleaning : After the oxidative soak, carefully remove the glassware, rinse it thoroughly with deionized water, and then wash using standard laboratory procedures.
-
Bath Disposal : The bleach or nitric acid bath used for decontamination must be collected and disposed of as hazardous waste.[3]
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Oxidative Degradation
References
Essential Safety and Logistical Information for Handling Dimethyltin Dibromide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Dimethyltin dibromide. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance. This compound is a highly hazardous substance that is fatal if inhaled, toxic in contact with skin and if swallowed, and causes severe skin and eye irritation or burns.[1][2][3]
Personal Protective Equipment (PPE)
All handling of this compound must be conducted within a certified chemical fume hood.[1] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield.[4] | To protect against splashes and dust, which can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (consult manufacturer for specific material compatibility) and a lab coat or chemical-resistant apron.[2] | To prevent skin contact, which is toxic and can cause burns.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] | Required to prevent inhalation of dust, which can be fatal.[1][3] |
Exposure Limits
| Substance | Limit Type | Exposure Limit |
| Tin organic compounds (as Sn) | TWA (8-hour) | 0.1 mg/m³[2][5] |
| Tin organic compounds (as Sn) | STEL (15-min) | 0.2 mg/m³[2][5] |
Operational Plan: Step-by-Step Handling Procedure
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and that an eyewash station and safety shower are immediately accessible.[2][4]
-
Prepare Work Area: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are placed within the hood to minimize movement.
Handling and Experimentation
-
Work Exclusively in Fume Hood: All manipulations of this compound must occur inside a functioning chemical fume hood to control exposure.[1][4]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5]
-
Moisture Protection: As the compound is moisture-sensitive, it should be handled under an inert atmosphere (e.g., nitrogen) if required for the procedure.[2][4]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.[2][3]
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][3]
Post-Experiment and Cleanup
-
Decontaminate: Wipe down the work surface and any contaminated equipment with an appropriate solvent and cleaning agent.
-
Remove PPE: Remove PPE carefully, avoiding skin contamination. Contaminated clothing should be removed immediately and washed before reuse.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
Disposal Plan
This compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[1]
Waste Segregation and Collection
-
Solid Waste: All solid waste, including residual this compound and contaminated items (e.g., weigh boats, pipette tips, gloves), must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Container Disposal: The empty this compound container must be managed as hazardous waste.[1]
Final Disposal
-
Licensed Disposal Service: All waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.[2] Chemical waste generators are responsible for correctly classifying the waste.[2]
Procedural Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
